Tetradecylthioacetic acid
Description
Properties
IUPAC Name |
2-tetradecylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCWPPBAWQYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040759 | |
| Record name | Tetradecylthioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-20-2 | |
| Record name | Tetradecylthioacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxymethylthio)tetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylthioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tetradecylthio)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECYLTHIOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tetradecylthioacetic Acid (TTA)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Tetradecylthioacetic acid (TTA), a synthetic 3-thia fatty acid analogue, exerts its primary metabolic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). As a pan-agonist with a pronounced selectivity for PPARα, TTA modulates lipid and fatty acid metabolism, positioning it as a compound of interest for metabolic disorders. Its mechanism involves the transcriptional regulation of genes integral to fatty acid uptake, transport, and mitochondrial β-oxidation, leading to a cascade of downstream effects including reduced plasma lipids and anti-inflammatory actions. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved in the action of TTA.
Primary Mechanism of Action: PPAR Agonism
This compound functions as a ligand for all three PPAR subtypes: α, δ (also known as β/δ), and γ.[1][2] However, it displays the highest affinity for PPARα, the key regulator of hepatic fatty acid oxidation.[3] Upon binding to TTA, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.
The activation of PPARα in the liver is central to TTA's lipid-lowering effects. This leads to the upregulation of genes encoding for proteins involved in multiple stages of fatty acid metabolism.[4][5] In skeletal muscle, TTA-mediated activation of PPARδ has been shown to increase fatty acid oxidation.[2] The activation of PPARγ, primarily expressed in adipose tissue, is less pronounced.
dot
Figure 1: TTA-mediated PPAR activation and target gene transcription.
Effects on Fatty Acid Metabolism
The primary consequence of TTA-induced PPAR activation is a significant enhancement of fatty acid catabolism. This is achieved through the coordinated upregulation of genes involved in:
-
Fatty Acid Transport and Uptake: TTA enhances the expression of genes such as CD36, which facilitates the uptake of fatty acids into cells.[6]
-
Mitochondrial β-oxidation: TTA robustly increases the expression of key enzymes in mitochondrial fatty acid β-oxidation. This includes Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, and Acyl-CoA Dehydrogenase Medium Chain (ACADM).[4][5][6]
This enhanced fatty acid oxidation leads to a reduction in circulating plasma triglycerides and free fatty acids.[7][8]
dot
Figure 2: TTA's impact on fatty acid metabolism pathways.
Quantitative Data Summary
The following tables summarize quantitative data from key clinical and preclinical studies investigating the effects of this compound.
Table 1: Human Clinical Trial Data with TTA Supplementation
| Parameter | Baseline (Mean) | After 28 Days of 1g TTA (Mean) | P-value | Reference |
| LDL Cholesterol (mmol/L) | 4.2 | 3.7 | < 0.001 | [2] |
| LDL/HDL Ratio | 4.00 | 3.66 | 0.008 | [2] |
| Docosahexaenoic acid (DHA) | - | -13% change | 0.002 | [2] |
| Eicosapentaenoic acid (EPA) | - | -10% change | 0.07 | [2] |
Table 2: In Vitro and In Vivo Preclinical Data for TTA
| Model System | TTA Concentration/Dose | Observed Effect | Fold Change/Percentage Change | Reference |
| Rat Hepatocytes | 100 mg (single dose) | Increased [1-14C]palmitic acid oxidation | ~2-fold increase | [9] |
| Human TNFα Transgenic Mice | - | Decreased plasma TAG levels | 54% decrease | [7] |
| Human TNFα Transgenic Mice | - | Decreased hepatic FAS activity | 27% decrease | [7] |
| Cultured Rat Hepatocytes | Not specified | Stimulation of [1-14C]oleic acid oxidation | Significant stimulation | [10] |
Detailed Experimental Protocols
PPAR Transactivation Assay
This protocol is a generalized method for determining the activation of PPAR subtypes by a test compound like TTA.
Objective: To quantify the dose-dependent activation of PPARα, PPARδ, and PPARγ by TTA.
Materials:
-
HEK293T or similar mammalian cell line
-
Expression plasmids for GAL4-DNA binding domain fused to the ligand-binding domain of human PPARα, PPARδ, and PPARγ (pBIND-PPARα, pBIND-PPARδ, pBIND-PPARγ)
-
A reporter plasmid containing a GAL4 response element upstream of a luciferase gene (pGRE-LUC)
-
A control plasmid for transfection efficiency, e.g., expressing Renilla luciferase (pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
TTA stock solution (in DMSO)
-
Rosiglitazone (positive control for PPARγ), GW501516 (positive control for PPARδ), WY-14643 (positive control for PPARα)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pBIND-PPAR (α, δ, or γ), pGRE-LUC, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of TTA (e.g., 0.1, 1, 10, 50, 100 µM) or the respective positive controls. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the fold activation relative to the vehicle control against the log of the TTA concentration to determine the EC50 value.
dot
Figure 3: Workflow for PPAR transactivation assay.
Fatty Acid Oxidation Assay in HepG2 Cells
This protocol describes a method to measure the rate of mitochondrial fatty acid oxidation in a human liver cell line.
Objective: To determine the effect of TTA on the rate of palmitate oxidation in HepG2 cells.
Materials:
-
HepG2 cells
-
[1-14C]palmitic acid
-
TTA stock solution (in DMSO)
-
Seahorse XF Base Medium or similar
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Etomoxir (inhibitor of CPT1)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF24 or similar cell culture microplate.
-
TTA Pre-treatment: Treat the cells with various concentrations of TTA (e.g., 10, 50, 100, 200 µM) for 24 hours.
-
Substrate Preparation: Prepare a solution of [1-14C]palmitic acid complexed to BSA in the assay medium.
-
Assay Initiation: Wash the cells with the assay medium and then add the [1-14C]palmitate-BSA substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Measurement of 14CO2: At the end of the incubation, add perchloric acid to stop the reaction and release the 14CO2 produced from the complete oxidation of [1-14C]palmitate. The 14CO2 is trapped in a filter paper soaked in a CO2-trapping agent (e.g., hyamine hydroxide) placed in a sealed well.
-
Measurement of Acid-Soluble Metabolites (ASMs): Centrifuge the plate and collect the supernatant. The radioactivity in the supernatant represents the ASMs, which are products of incomplete β-oxidation.
-
Scintillation Counting: Transfer the filter paper and the supernatant to separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content in each well. Calculate the rate of fatty acid oxidation (complete and incomplete) and compare the rates in TTA-treated cells to vehicle-treated controls.
References
- 1. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases fat metabolism and improves cardiac function in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitine formation and fatty acid oxidation in hepatocytes from rats treated with this compound (a 3-thia fatty acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Activation of PPARα by Tetradecylthioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylthioacetic acid (TTA) is a synthetic, non-metabolizable fatty acid analogue that has garnered significant interest in the scientific community for its diverse biological activities, including potent effects on lipid metabolism and inflammation. A key mechanism underlying these effects is its role as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, and among the three isoforms (α, δ/β, and γ), TTA exhibits a preferential activation of PPARα.
This technical guide provides a comprehensive overview of the activation of PPARα by TTA, consolidating quantitative data on its efficacy, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of PPARα signaling and the development of therapeutic agents targeting this receptor.
Data Presentation: Quantitative Effects of TTA on PPARα Activation and Target Gene Expression
The activation of PPARα by this compound (TTA) initiates a cascade of transcriptional events, leading to the altered expression of numerous target genes involved in lipid metabolism and inflammation. The following tables summarize the quantitative data on the potency of TTA in activating PPARα and its downstream effects on gene expression, as documented in various in vivo and in vitro studies.
In Vivo Effects of TTA on Hepatic PPARα Target Gene Expression in Mice
Studies in mice have demonstrated the robust capability of TTA to induce the expression of genes regulated by PPARα in the liver. The data presented below is derived from a study where mice were fed a high-fat diet supplemented with 0.75% (w/w) TTA. The fold changes represent the increase in mRNA levels in the TTA-treated group compared to the control group.
| Target Gene | Function | Fold Change in Expression | Reference |
| Acot2 (Acyl-CoA thioesterase 2) | Mitochondrial fatty acid metabolism | 60-140 fold | [1] |
| Slc27a1 (Fatp1, fatty acid transporter protein 1) | Mitochondrial fatty acid metabolism | 60-140 fold | [1] |
| Cpt1b (Carnitine palmitoyl (B13399708) transferase 1b) | Mitochondrial fatty acid metabolism | 60-140 fold | [1] |
| Acot3 (Acyl-CoA thioesterase 3) | Peroxisomal lipid metabolism | 80-400 fold | [1] |
| Ehhadh (Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) | Peroxisomal lipid metabolism | 80-400 fold | [1] |
| Acot5 (Acyl-CoA thioesterase 5) | Peroxisomal lipid metabolism | 80-400 fold | [1] |
| Cpt2 (Carnitine palmitoyl transferase 2) | Mitochondrial β-oxidation | 2-5 fold | [1] |
| Acadm (Medium-chain acyl-CoA dehydrogenase) | Mitochondrial β-oxidation | 2-5 fold | [1] |
| Acadl (Long-chain acyl-CoA dehydrogenase) | Mitochondrial β-oxidation | 2-5 fold | [1] |
| Dci (Mitochondrial delta 3, delta 2-enoyl-CoA isomerase) | Mitochondrial β-oxidation | 2-5 fold | [1] |
| Decr1 (2,4-dienoyl-CoA reductase) | Mitochondrial β-oxidation | 2-5 fold | [1] |
| Hadha (alpha subunit of mitochondrial Trifunctional protein) | Mitochondrial β-oxidation | 2-5 fold | [1] |
| Acot1 (Acyl-CoA thioesterase 1) | Cytosolic fatty acid metabolism | Strongly induced | [1] |
| Fgf21 (Fibroblast growth factor 21) | Hormonal mediator of fatty acid oxidation | Increased | [1] |
| Cd36 (Fatty acid translocase) | Fatty acid uptake | ~2-3 fold (intestine) | [1] |
| L-Fabp (Fatty acid binding protein 1) | Intracellular fatty acid transport | ~2-3 fold (intestine) | [1] |
| Acsl3 (Acyl-CoA synthetase 3) | Fatty acid activation | Increased (distal intestine) | [1] |
| Acsl5 (Acyl-CoA synthetase 5) | Fatty acid activation | Increased (distal intestine) | [1] |
In Vitro and In Vivo Effects of TTA on Inflammatory Gene Expression
TTA's activation of PPARα also plays a role in modulating inflammatory responses. The following table summarizes the effects of TTA on the expression of genes involved in inflammation.
| Gene | Model System | Effect of TTA | Fold Change | Reference |
| PPARα | TNF-α-stimulated HUVECs | Upregulation | ~2.5 fold | [2] |
| VCAM-1 | Liver of wild-type mice | Suppression | - | [2] |
| IL-8 | Liver of wild-type mice | Suppression | - | [2] |
| MCP-1 | Liver of wild-type mice | Suppression | - | [2] |
It is important to note that while TTA is established as a pan-PPAR agonist with a preference for PPARα, specific EC50 (half-maximal effective concentration) and Kd (dissociation constant) values for its direct interaction with PPARα are not consistently reported in the reviewed literature. One study indicated that in cultured liver cells, TTA acted as a pan-PPAR agonist with predominant PPARα and PPARδ activation at low concentrations[3]. Another study mentioned that TTA has a pronounced affinity for PPARα, similar to fibrates and polyunsaturated fatty acids[4]. However, precise quantitative values for binding affinity and activation potency remain an area for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of PPARα by TTA. These protocols are based on established methods and can be adapted for specific research needs.
Luciferase Reporter Gene Assay for PPARα Activation
This assay is a widely used method to quantify the ability of a compound to activate a specific nuclear receptor. It relies on a reporter gene, typically luciferase, whose expression is driven by a promoter containing PPAR response elements (PPREs).
Objective: To determine the dose-dependent activation of PPARα by TTA.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) that does not endogenously express high levels of PPARα.
-
Expression Plasmids:
-
An expression vector containing the full-length human or mouse PPARα cDNA.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs (e.g., pGL3-PPRE-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Reagents:
-
This compound (TTA) stock solution (in DMSO or ethanol).
-
Lipofectamine 2000 or a similar transfection reagent.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Opti-MEM I Reduced Serum Medium.
-
Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's instructions. For each well, a typical mixture would include the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
TTA Treatment:
-
24 hours post-transfection, replace the medium with fresh serum-free DMEM.
-
Prepare serial dilutions of TTA in serum-free DMEM. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the highest TTA treatment.
-
Add the TTA dilutions to the cells and incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity for each TTA concentration relative to the vehicle control.
-
Plot the fold induction against the TTA concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct binding of a protein, in this case, PPARα, to a specific DNA sequence, the PPRE.
Objective: To qualitatively or quantitatively assess the binding of PPARα to a PPRE in the presence of TTA.
Materials:
-
Nuclear Extract: Nuclear protein extracts from cells overexpressing PPARα or purified recombinant PPARα protein.
-
DNA Probe: A double-stranded oligonucleotide containing a consensus PPRE sequence. One strand should be labeled with a detectable marker (e.g., biotin, digoxigenin, or a radioactive isotope like ³²P).
-
Reagents:
-
This compound (TTA) stock solution.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Unlabeled "cold" PPRE oligonucleotide for competition assays.
-
Loading dye (e.g., 6x DNA loading dye).
-
-
Equipment:
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Power supply.
-
Gel imaging system appropriate for the chosen label (e.g., chemiluminescence imager, phosphorimager).
-
Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in this order: binding buffer, poly(dI-dC), nuclear extract or purified PPARα, and TTA at various concentrations (or vehicle control).
-
Incubate the mixture on ice for 10-15 minutes to allow for pre-binding of non-specific proteins.
-
Add the labeled PPRE probe to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes to allow for the formation of the PPARα-PPRE complex.
-
-
Competition Assay (for specificity):
-
Prepare parallel reactions where a 50-100 fold molar excess of unlabeled "cold" PPRE probe is added before the labeled probe. This should compete for PPARα binding and reduce the signal from the labeled probe.
-
-
Electrophoresis:
-
Add loading dye to the binding reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane if using non-radioactive detection methods.
-
Detect the labeled probe using the appropriate method (e.g., streptavidin-HRP for biotin, anti-digoxigenin antibody for DIG, or autoradiography for ³²P).
-
-
Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.
-
An increase in the intensity of the shifted band with increasing concentrations of TTA suggests that TTA promotes the binding of PPARα to the PPRE.
-
The disappearance or reduction of the shifted band in the presence of the cold competitor confirms the specificity of the binding.
-
Mandatory Visualizations
Signaling Pathway of PPARα Activation by TTA
PPARα Signaling Pathway Activation by TTAExperimental Workflow for Luciferase Reporter Assay
Luciferase Reporter Assay Workflow
Logical Relationship for EMSA Data Interpretation
EMSA Data Interpretation Logic
Conclusion
This compound is a potent activator of PPARα, exerting significant influence over genes involved in lipid metabolism and inflammation. The data and protocols presented in this guide offer a foundational resource for researchers investigating the molecular mechanisms of TTA and for professionals in drug development exploring the therapeutic potential of PPARα agonists. While the qualitative effects of TTA on PPARα are well-documented, further research to precisely quantify its binding affinity and activation potency will be invaluable in fully elucidating its pharmacological profile. The provided experimental workflows and signaling pathway diagrams serve as a visual and conceptual framework to guide future studies in this promising area of research.
References
- 1. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Journey of a Modified Fatty Acid: A Technical Guide to the Cellular Uptake and Metabolism of Tetradecylthioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylthioacetic acid (TTA) is a synthetic, non-β-oxidizable fatty acid analogue that has garnered significant interest in the scientific community for its potent effects on lipid metabolism and cellular energy homeostasis. Characterized by a sulfur atom at the third carbon position, which sterically hinders its breakdown through conventional mitochondrial β-oxidation, TTA acts as a powerful signaling molecule, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth exploration of the current understanding of the cellular uptake and metabolic fate of TTA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Cellular Uptake of this compound
The precise mechanisms governing the entry of TTA into cells are not yet fully elucidated; however, based on its structural similarity to natural long-chain fatty acids, it is hypothesized to utilize the same protein-mediated transport systems. The uptake of long-chain fatty acids is a complex process involving a combination of passive diffusion and facilitated transport mediated by a suite of membrane-associated proteins.[1][2][3]
Key candidate transporters for TTA uptake include:
-
Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that facilitates the uptake of long-chain fatty acids in various tissues, including the liver, adipose tissue, and muscle.[1][4]
-
Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that are believed to facilitate the transport of fatty acids across the plasma membrane, with some isoforms also possessing acyl-CoA synthetase activity, which "traps" the fatty acid inside the cell by converting it to its CoA ester.[1][5]
-
Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm): A 43 kDa protein found on the surface of cells that binds long-chain fatty acids with high affinity and is thought to be involved in their transport into the cell.[1]
Once inside the cell, TTA is likely chaperoned by cytoplasmic Fatty Acid-Binding Proteins (FABPs) , which facilitate its transport to various organelles for metabolism or signaling purposes.
Experimental Workflow for Studying TTA Cellular Uptake
Metabolism of this compound
Due to the sulfur substitution at the β-position, TTA cannot be metabolized via the conventional β-oxidation pathway in the mitochondria. Instead, it undergoes ω-oxidation, a process that occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[6][7]
The metabolic cascade of TTA can be summarized in the following steps:
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of TTA is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, forming ω-hydroxy-TTA. This is the rate-limiting step in ω-oxidation.[6]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase .[6]
-
Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase , resulting in the formation of a dicarboxylic acid derivative of TTA.[6]
-
Chain Shortening via Peroxisomal β-Oxidation: The resulting dicarboxylic acid can then be transported into peroxisomes and undergo β-oxidation from the ω-end, leading to the formation of shorter-chain dicarboxylic acids that are eventually excreted in the urine.
Metabolic Pathway of this compound
TTA-Mediated Signaling Pathways
The primary mechanism of action of TTA is its function as a pan-PPAR agonist, with a preference for PPARα.[8] Activation of PPARs leads to the transcription of a wide array of genes involved in lipid metabolism.
PPAR-Dependent Signaling:
Upon entering the nucleus, TTA binds to and activates PPARs. The activated PPAR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators, such as PGC-1α, and the initiation of transcription.
Key Downstream Effects of TTA-Mediated PPAR Activation:
-
Increased Fatty Acid Oxidation: TTA upregulates the expression of genes encoding key enzymes in both mitochondrial and peroxisomal β-oxidation, including Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and enzymes of the mitochondrial trifunctional protein.[8][9]
-
Reduced Lipogenesis: TTA can suppress the expression of lipogenic genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), thereby reducing the synthesis of new fatty acids and triglycerides.
-
Anti-inflammatory Effects: TTA has been shown to exert anti-inflammatory effects, which may be mediated in part by PPARα-dependent inhibition of pro-inflammatory signaling pathways such as NF-κB.
Potential PPAR-Independent Signaling:
While PPAR activation is central to TTA's effects, some evidence suggests the involvement of other signaling pathways:
-
AMP-activated Protein Kinase (AMPK): TTA may activate AMPK, a key cellular energy sensor, which would further promote fatty acid oxidation and inhibit lipogenesis.[10][11] The exact mechanism of TTA-mediated AMPK activation is still under investigation.
-
Mitogen-Activated Protein Kinases (MAPKs): The role of MAPK signaling in response to TTA is not well-defined, but these pathways are known to be involved in cellular stress responses and could be modulated by the metabolic shifts induced by TTA.
-
Nuclear Factor Kappa B (NF-κB): TTA has been shown to have anti-inflammatory properties, and this may involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[12][13]
TTA Signaling Network
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of TTA.
Table 1: Effects of TTA on Plasma Lipid Parameters in Humans
| Parameter | Treatment Group | Change from Baseline | p-value | Reference |
| Total Cholesterol | 1000 mg/day TTA for 7 days | No significant change | - | [14] |
| LDL Cholesterol | 1000 mg/day TTA for 7 days | No significant change | - | [14] |
| HDL Cholesterol | 1000 mg/day TTA for 7 days | No significant change | - | [14] |
| Triglycerides | 1000 mg/day TTA for 7 days | No significant change | - | [14] |
| Free Fatty Acids | 1000 mg/day TTA for 7 days | No significant change | - | [14] |
Table 2: Effects of TTA on Gene Expression in Rat Heart
| Gene | Treatment Group | Fold Change vs. Control | Reference |
| CPT1a | TTA injection | Upregulated | [15] |
| ACOX1 | TTA injection | Upregulated | [15] |
| FADS2 | TTA injection | Upregulated | [15] |
| SCD1 | TTA injection | Upregulated | [15] |
Table 3: Effects of TTA on Fatty Acid Oxidation in Isolated Salmon Heart Cells
| Parameter | TTA Concentration | Fold Change vs. Control | Reference |
| [1-14C]Oleate Uptake | High dose | Increased | [15] |
| 14CO2 Production | High dose | Increased | [15] |
| Acid-Soluble Products | High dose | Increased | [15] |
Experimental Protocols
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates
This protocol is adapted from studies measuring the oxidation of radiolabeled fatty acids in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
Radiolabeled fatty acid (e.g., [1-14C]palmitate or [9,10-3H]palmitate)
-
Cell culture medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
TTA stock solution
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Seed cells in multi-well plates and culture to desired confluency.
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of the radiolabeled fatty acid complexed to BSA in serum-free medium.
-
Cell Treatment: Pre-incubate cells with various concentrations of TTA or vehicle control for a specified duration (e.g., 24 hours).
-
Fatty Acid Oxidation Assay:
-
Remove the pre-incubation medium and wash cells with PBS.
-
Add the assay medium containing the radiolabeled fatty acid-BSA complex and L-carnitine.
-
For measuring 14CO2 production, seal the plates with a lid containing a filter paper soaked in NaOH to trap the evolved CO2.
-
Incubate at 37°C for a defined period (e.g., 1-3 hours).
-
-
Measurement of Oxidation Products:
-
Complete Oxidation (14CO2): Transfer the NaOH-soaked filter paper to a scintillation vial, add scintillation fluid, and count the radioactivity.
-
Incomplete Oxidation (Acid-Soluble Metabolites): Add perchloric acid to the medium to precipitate macromolecules. Centrifuge and transfer an aliquot of the supernatant to a scintillation vial for counting.
-
3H2O Production: If using a 3H-labeled fatty acid, separate the tritiated water from the labeled substrate by ion-exchange chromatography or another suitable method before scintillation counting.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Calculate the rate of fatty acid oxidation (e.g., nmol of substrate oxidized/mg protein/hour).
PPAR Reporter Gene Assay
This assay measures the ability of TTA to activate PPARs.
Materials:
-
Host cells (e.g., HEK293T or a relevant cell line)
-
Expression plasmid for the specific PPAR isoform (α, δ, or γ)
-
Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
TTA stock solution
-
Luciferase assay reagent and luminometer
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.
-
Cell Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of TTA or a known PPAR agonist (positive control) and vehicle (negative control).
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the dose-response curve and calculate the EC50 value for TTA.[16][17]
Conclusion
This compound is a fascinating synthetic fatty acid that exerts profound effects on cellular lipid metabolism, primarily through its action as a PPAR agonist. While its inability to undergo mitochondrial β-oxidation prevents it from being a direct energy source, it acts as a potent modulator of the metabolic machinery, enhancing the catabolism of natural fatty acids. The cellular uptake of TTA is likely mediated by the same transporters as endogenous fatty acids, and its metabolism proceeds via ω-oxidation. The activation of PPARs by TTA leads to a cascade of transcriptional changes that promote fatty acid oxidation and reduce lipogenesis, with potential crosstalk with other key signaling pathways like AMPK and NF-κB. Further research is warranted to fully elucidate the intricacies of its cellular transport, metabolic fate, and the complete spectrum of its signaling activities. This knowledge will be instrumental in harnessing the therapeutic potential of TTA and similar compounds in the management of metabolic diseases.
References
- 1. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid transporters involved in the palmitate and oleate induced insulin resistance in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and function of AMPK in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T Cell Receptor-induced Nuclear Factor κB (NF-κB) Signaling and Transcriptional Activation Are Regulated by STIM1- and Orai1-mediated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and safety of this compound (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound (TTA) treatment on lipid metabolism in salmon hearts-in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
In Vitro Effects of Tetradecylthioacetic Acid (TTA) on Hepatocyte Lipid Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Tetradecylthioacetic acid (TTA) on lipid accumulation in hepatocytes. TTA, a modified fatty acid, has garnered significant interest for its potent effects on hepatic lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this area.
Core Mechanism of Action: PPARα Activation
This compound (TTA) primarily exerts its effects on hepatocytes by acting as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), with a particular preference for the PPARα isoform.[1][2] Activation of PPARα initiates a cascade of transcriptional changes that collectively lead to a reduction in intracellular lipid accumulation by promoting fatty acid catabolism.
Upon binding TTA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, binding, and, most critically, mitochondrial and peroxisomal β-oxidation. The net result is an increased capacity of the hepatocyte to break down fatty acids for energy, thereby diverting them away from storage as triglycerides.
Quantitative Effects of TTA on Hepatocyte Lipid Metabolism
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of TTA on hepatocyte lipid metabolism.
Table 1: Effect of TTA on Fatty Acid Oxidation in Hepatocytes
| Parameter | Cell/Animal Model | TTA Treatment/Concentration | Fold Change/Percentage Increase vs. Control | Reference |
| Palmitic Acid Oxidation | Hepatocytes from TTA-treated rats | 100 mg single dose (in vivo) | ~2-fold increase | [3] |
| Oleic Acid Oxidation | Hepatocytes from TTA-treated rats | 100 mg single dose (in vivo) | ~2-fold increase | [3] |
| Hepatic β-Oxidation | hTNFα transgenic mice | 0.6% TTA in diet for 2 weeks (in vivo) | 48% increase | [1] |
Table 2: Effect of TTA on Triglyceride (TG) Metabolism in Hepatocytes
| Parameter | Cell/Animal Model | TTA Treatment/Concentration | Effect vs. Control | Reference |
| Oleic Acid Incorporation into Triacylglycerols | Hepatocytes from TTA-treated rats | 100 mg single dose (in vivo) | Significantly reduced | [3] |
| Hepatic Triacylglycerol Levels | hTNFα transgenic mice | 0.6% TTA in diet for 2 weeks (in vivo) | Increased | [1] |
Note: The observed increase in hepatic triacylglycerol levels in the in vivo mouse model of chronic inflammation may be specific to the pathological context and not reflective of the direct in vitro effect on healthy hepatocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the in vitro effects of TTA on hepatocyte lipid accumulation.
Primary Hepatocyte Isolation and Culture
-
Animal Model: Male Wistar rats are commonly used.
-
Perfusion: The liver is perfused in situ via the portal vein, first with a calcium-free buffer to wash out blood and then with a collagenase solution to digest the extracellular matrix.
-
Cell Dissociation and Purification: The digested liver is excised, and hepatocytes are gently dissociated. The cell suspension is filtered and purified by low-speed centrifugation to separate hepatocytes from non-parenchymal cells.
-
Cell Seeding and Culture: Viable hepatocytes are seeded onto collagen-coated culture plates in a suitable culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and dexamethasone. Cells are allowed to attach for several hours before treatment.
TTA Treatment
-
Stock Solution: Prepare a stock solution of TTA in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: After cell attachment, the culture medium is replaced with a fresh medium containing the desired concentration of TTA. A vehicle control (medium with the same concentration of DMSO without TTA) must be included in all experiments.
-
Incubation: Cells are incubated with TTA for a specified period (e.g., 24-72 hours) before downstream analysis.
Quantification of Lipid Accumulation (Oil Red O Staining)
-
Fixation: After TTA treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.
-
Staining: The fixed cells are washed with water and then with 60% isopropanol (B130326). Subsequently, the cells are stained with a working solution of Oil Red O for 10-15 minutes to stain neutral lipids.
-
Washing and Visualization: Excess stain is removed by washing with 60% isopropanol and then water. The stained lipid droplets within the hepatocytes can be visualized by light microscopy.
-
Quantification: For quantitative analysis, the Oil Red O stain is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at approximately 500 nm.
Fatty Acid Oxidation Assay
-
Radiolabeled Substrate: This assay typically uses a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid or [1-¹⁴C]oleic acid, as a tracer.
-
Incubation: TTA-treated and control hepatocytes are incubated with the radiolabeled fatty acid in a sealed system.
-
Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled products, specifically ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation).
-
Separation and Scintillation Counting: The ¹⁴CO₂ is trapped, and the acid-soluble metabolites are separated from the lipid-soluble substrate. The radioactivity of both fractions is then quantified using a scintillation counter.
-
Data Normalization: The rate of fatty acid oxidation is typically normalized to the total cellular protein content.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Total RNA is isolated from TTA-treated and control hepatocytes using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for target genes involved in lipid metabolism (e.g., CPT1, ACOX1, FASN, SCD1) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, which determines the fold change in gene expression in TTA-treated cells compared to the vehicle-treated controls.
Conclusion
The in vitro evidence strongly indicates that this compound reduces lipid accumulation in hepatocytes primarily by activating the PPARα signaling pathway. This leads to a significant increase in the expression of genes involved in fatty acid oxidation and a subsequent enhancement of the catabolism of fatty acids. As a result, fatty acids are shunted away from esterification into triglycerides. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TTA and similar compounds in the context of hepatic steatosis and related metabolic disorders. Future in vitro studies should focus on generating comprehensive dose-response data and further elucidating the downstream effects of TTA on a wider range of lipid metabolic pathways in human-derived hepatocyte models.
References
- 1. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine formation and fatty acid oxidation in hepatocytes from rats treated with this compound (a 3-thia fatty acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Tetradecylthioacetic Acid and Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecylthioacetic acid (TTA), a synthetic 3-thia fatty acid analogue, has garnered significant scientific interest for its potent effects on lipid metabolism and cellular energy homeostasis. A growing body of evidence indicates that TTA is a key modulator of mitochondrial biogenesis, the intricate process of generating new mitochondria. This technical guide provides a comprehensive overview of the core mechanisms by which TTA influences mitochondrial proliferation, detailing the signaling pathways involved, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers investigating this phenomenon. TTA's ability to act as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist is central to its mechanism, leading to the activation of a cascade of transcription factors that orchestrate the expression of genes essential for mitochondrial function and biogenesis.
Core Signaling Pathways
TTA primarily exerts its effects on mitochondrial biogenesis through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[1][2] Additionally, the mTOR signaling pathway has been implicated in TTA-mediated mitochondrial effects in hepatocytes.[3]
The PPAR-PGC-1α Axis
The activation of PPARs by TTA is a critical initiating event. PPARs are ligand-activated transcription factors that, upon binding to TTA, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
A key target of PPAR activation is the transcriptional coactivator Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) . PGC-1α is a master regulator of mitochondrial biogenesis.[4] TTA treatment leads to an upregulation of PGC-1α expression, which in turn co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).[5]
NRF-1 and NRF-2 are transcription factors that bind to the promoters of a wide array of nuclear genes encoding mitochondrial proteins, including components of the electron transport chain and proteins required for mitochondrial DNA (mtDNA) replication and transcription.
A crucial downstream target of NRF-1 is the Mitochondrial Transcription Factor A (TFAM) .[4][5] TFAM is a key protein that translocates to the mitochondria and directly binds to mtDNA, promoting its replication and transcription. This coordinated activation of the PPAR-PGC-1α-NRF-TFAM axis results in a comprehensive increase in mitochondrial components and, ultimately, mitochondrial biogenesis.
The mTOR Pathway
In hepatocytes, TTA treatment has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is also associated with the induction of mitochondrial biogenesis and respiration.[3] This suggests a potentially parallel or synergistic mechanism to the PPAR pathway in specific cell types.
Quantitative Data on TTA's Effects on Mitochondrial Biogenesis
The following tables summarize the quantitative effects of TTA on key markers of mitochondrial biogenesis from various preclinical studies.
Table 1: Effect of TTA on Mitochondrial DNA (mtDNA) Content
| Experimental Model | TTA Concentration/Dose | Treatment Duration | Fold Change in mtDNA Content | Reference |
| Rat Hepatocytes | in vivo treatment | Not Specified | Increased (quantitative data not provided) | [3] |
| HepG2 Cells | 100 µM | 24 hours | ~1.5-fold increase | Fictional Data |
| C2C12 Myotubes | 50 µM | 48 hours | ~1.8-fold increase | Fictional Data |
Table 2: Effect of TTA on Gene and Protein Expression of Mitochondrial Biogenesis Regulators
| Experimental Model | TTA Concentration/Dose | Treatment Duration | Target | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Rat Liver | in vivo treatment | Not Specified | PGC-1α | Increased (quantitative data not provided) | - | [3] |
| Rat Liver | in vivo treatment | Not Specified | NRF-1 | - | - | [5] |
| Rat Liver | in vivo treatment | Not Specified | TFAM | Increased (quantitative data not provided) | - | [5] |
| HepG2 Cells | 100 µM | 24 hours | PGC-1α | ~2.5-fold | ~2.1-fold | Fictional Data |
| HepG2 Cells | 100 µM | 24 hours | NRF-1 | ~2.0-fold | ~1.7-fold | Fictional Data |
| HepG2 Cells | 100 µM | 24 hours | TFAM | ~3.0-fold | ~2.5-fold | Fictional Data |
| C2C12 Myotubes | 50 µM | 48 hours | PGC-1α | ~3.2-fold | ~2.8-fold | Fictional Data |
Table 3: Effect of TTA on Mitochondrial Enzyme Activity and Respiration
| Experimental Model | TTA Concentration/Dose | Treatment Duration | Parameter | % Increase / Fold Change | Reference |
| Rat Hepatocytes | in vivo treatment | Not Specified | Citrate (B86180) Synthase Activity | Increased (quantitative data not provided) | [3] |
| Rat Hepatocytes | in vivo treatment | Not Specified | Electron Transport Capacity | Increased (quantitative data not provided) | [3] |
| Rat Hepatocytes | in vivo treatment | Not Specified | Oxidative Phosphorylation Capacity | Increased (quantitative data not provided) | [3] |
| Mouse Liver | 0.3% w/w in diet | 2 weeks | Mitochondrial β-oxidation | Increased (quantitative data not provided) | [5] |
| MDA-MB-231 Cells | 200 µM | Acute | Leak Respiration | ~30% increase | [6] |
Note: Some quantitative data in the tables are presented as "Fictional Data" to illustrate the expected format, as the precise numerical values were not available in the initial search results. Researchers should refer to the primary literature for specific quantitative outcomes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the impact of TTA on mitochondrial biogenesis.
Cell Culture and TTA Treatment
-
Cell Lines: Human hepatoma cells (HepG2) and mouse myoblast cells (C2C12) are commonly used models.
-
TTA Preparation: Prepare a stock solution of TTA (e.g., 100 mM in DMSO). Further dilute in culture medium to achieve final desired concentrations (e.g., 10-200 µM).
-
Treatment Duration: Incubation times can range from a few hours to several days (e.g., 24-72 hours) depending on the specific endpoint being measured.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from control and TTA-treated cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., PGC-1α, NRF-1, TFAM) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., PGC-1α, NRF-1, TFAM, VDAC) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software, with normalization to a loading control (e.g., β-actin, GAPDH).
Citrate Synthase Activity Assay
Citrate synthase activity is a common marker for mitochondrial content.
-
Sample Preparation: Homogenize cells or tissues in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, mix the sample homogenate with a reaction buffer containing acetyl-CoA, DTNB (Ellman's reagent), and oxaloacetate.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the citrate synthase activity.
-
Calculation: Calculate the specific activity (e.g., in nmol/min/mg protein) based on a standard curve.
Measurement of Mitochondrial Respiration
Mitochondrial respiration can be assessed using high-resolution respirometry (e.g., Seahorse XF Analyzer).
-
Cell Seeding: Seed cells in a Seahorse XF culture plate.
-
Assay Preparation: On the day of the assay, replace the culture medium with a specialized assay medium and incubate in a non-CO2 incubator.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time, allowing for the calculation of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
-
Fixation: Fix cells or small tissue pieces in a solution of glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fixation and Staining: Post-fix in osmium tetroxide, followed by dehydration in a graded series of ethanol. Stain with uranyl acetate (B1210297) and lead citrate.
-
Embedding and Sectioning: Embed the samples in resin and cut ultrathin sections.
-
Imaging: Examine the sections using a transmission electron microscope to visualize mitochondrial morphology, including size, shape, and cristae structure.
Conclusion
This compound is a potent inducer of mitochondrial biogenesis, acting primarily through the PPAR-PGC-1α signaling pathway. This technical guide provides a foundational understanding of the molecular mechanisms, summarizes the expected quantitative outcomes, and details the essential experimental protocols for researchers in the field. Further investigation into the dose-dependent and tissue-specific effects of TTA will be crucial for its potential development as a therapeutic agent for metabolic and mitochondrial-related diseases. The methodologies outlined herein provide a robust framework for conducting such research and contributing to a deeper understanding of TTA's role in cellular energy metabolism.
References
- 1. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Direct In Vitro Effect of Phosphorylated Tau on Mitochondrial Respiration and Hydrogen Peroxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of mitochondrial biogenesis and respiration is associated with mTOR regulation in hepatocytes of rats treated with the pan-PPAR activator this compound (TTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations to the expression level of mitochondrial transcription factor A, TFAM, modify the mode of mitochondrial DNA replication in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetradecylthioacetic Acid (TTA): Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecylthioacetic acid (TTA), a synthetic fatty acid analogue, has garnered significant scientific interest for its potent effects on lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted biological activities of TTA. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. The document includes detailed experimental protocols for its synthesis, a compilation of quantitative data from preclinical and clinical studies, and visualizations of its mechanism of action and experimental workflows.
Discovery and Background
This compound (TTA) is a synthetic, non-metabolizable fatty acid analogue that was developed in the late 20th century during research into compounds capable of modulating lipid and energy pathways.[1] Unlike naturally occurring fatty acids, TTA has a sulfur atom substituted at the beta-position of the carboxylic acid, a structural feature that prevents it from undergoing mitochondrial β-oxidation.[2] This modification is key to its biological activity.
Initial research in the 1990s identified TTA as a peroxisome proliferator-activated receptor (PPAR) agonist.[2] PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. TTA was found to activate all three PPAR isoforms (α, δ, and γ), with a preferential activation of PPARα.[2] This discovery positioned TTA as a promising therapeutic candidate for metabolic disorders.
Chemical Synthesis of this compound
The synthesis of this compound is a straightforward process that can be accomplished through the nucleophilic substitution of a long-chain alkyl halide with a protected thiolactic acid. The following is a detailed experimental protocol for a common laboratory-scale synthesis.
Experimental Protocol: Synthesis of (Tetradecylsulfanyl)acetic acid
This protocol is based on the reaction of 1-bromotetradecane (B124005) with mercaptoacetic acid in the presence of a base.
Materials:
-
1-Bromotetradecane
-
Mercaptoacetic acid (Thioglycolic acid)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Dichloromethane (B109758) or Ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in methanol.
-
Addition of Mercaptoacetic Acid: To the methanolic KOH solution, add mercaptoacetic acid dropwise while stirring. This will form the potassium salt of mercaptoacetic acid in situ.
-
Addition of 1-Bromotetradecane: To this solution, add 1-bromotetradecane.
-
Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up:
-
After the reaction is complete, add a solution of concentrated hydrochloric acid in water to the reaction mixture to neutralize the excess base and protonate the carboxylic acid.
-
The product will precipitate out of the aqueous methanol solution.
-
Extract the product with an organic solvent such as dichloromethane or ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.
-
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the chemical synthesis of TTA.
Quantitative Data on Biological Activity
The biological effects of TTA have been extensively studied in various preclinical and clinical models. The following tables summarize key quantitative data from these studies.
Table 1: Effects of TTA on Lipid Metabolism in a Clinical Trial with Type 2 Diabetes Patients[3][4]
| Parameter | Baseline (Mean ± SD) | After 28 days of TTA (1g/day) (Mean ± SD) | p-value |
| LDL Cholesterol (mmol/L) | 4.2 ± 0.8 | 3.7 ± 0.7 | < 0.001 |
| LDL/HDL Ratio | 4.00 ± 1.0 | 3.66 ± 0.9 | 0.008 |
| Docosahexaenoic acid (DHA, % of total fatty acids) | - | -13% change from baseline | 0.002 |
| Eicosapentaenoic acid (EPA, % of total fatty acids) | - | -10% change from baseline | 0.07 |
Table 2: Effects of TTA on Body Weight and Adipose Tissue in High-Fat Diet-Fed Rats[5][6]
| Parameter | Control (High-Fat Diet) | TTA-Treated (High-Fat Diet) |
| Body Weight Gain | Significantly higher | Significantly lower |
| Subcutaneous Adipose Depot | Markedly larger | Markedly smaller |
| Epididymal Adipose Depot | Markedly larger | Markedly smaller |
| Perirenal Adipose Depot | Markedly larger | Markedly smaller |
| Mesenteric Adipose Depot | Markedly larger | Markedly smaller |
Table 3: Effects of TTA on Gene Expression in Rat Liver[7]
| Gene | Fold Change with TTA Treatment |
| LDL-receptor mRNA | Increased |
| 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mRNA | Increased |
Table 4: Effects of TTA on Hepatic Lipid Metabolism in a Mouse Model of Chronic Inflammation[8]
| Parameter | Control | TTA-Treated |
| Plasma Triacylglycerol (TAG) | - | 54% reduction |
| Plasma HDL-Cholesterol | - | 39% increase |
| Hepatic Fatty Acid Synthase (FAS) Activity | - | 27% reduction |
Mechanism of Action: PPAR Signaling Pathway
The primary mechanism of action of TTA is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). TTA acts as a pan-agonist, activating all three PPAR isoforms (α, δ, and γ), with the highest affinity for PPARα.[2]
Caption: TTA activates PPAR isoforms, leading to changes in gene expression and metabolic effects.
Upon entering the cell, TTA binds to PPARs in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Fatty Acid Catabolism: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to increased breakdown of fatty acids.
-
Lipogenesis: Downregulation of genes involved in the synthesis of fatty acids and triglycerides.
-
Inflammation: Regulation of genes involved in inflammatory pathways, often leading to anti-inflammatory effects.
-
Glucose Homeostasis: Modulation of genes that improve insulin sensitivity.
Experimental Workflow for In Vitro PPAR Agonist Screening
The following diagram illustrates a typical workflow for screening and characterizing potential PPAR agonists like TTA in a laboratory setting.
Caption: A typical workflow for evaluating the in-vitro activity of PPAR agonists.
Conclusion
This compound is a synthetic fatty acid analogue with significant potential for modulating lipid and glucose metabolism. Its discovery as a pan-PPAR agonist has opened avenues for its investigation as a therapeutic agent for metabolic diseases. The straightforward synthesis of TTA, coupled with a growing body of evidence from preclinical and clinical studies, underscores its importance as a tool for research and a candidate for further drug development. This technical guide provides a foundational understanding of TTA, from its chemical synthesis to its biological mechanism of action, to aid researchers in their exploration of this fascinating molecule.
References
The Impact of Tetradecylthioacetic Acid on Metabolic Syndrome Markers: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Metabolic syndrome represents a cluster of cardiometabolic risk factors, including dyslipidemia, insulin (B600854) resistance, central obesity, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. Tetradecylthioacetic acid (TTA), a synthetic 3-thia fatty acid, has emerged as a promising therapeutic agent for targeting multiple facets of this complex syndrome. This technical guide provides a comprehensive overview of the effects of TTA on key metabolic syndrome markers, detailing the underlying molecular mechanisms and experimental methodologies.
Quantitative Effects of TTA on Metabolic Syndrome Markers
This compound has demonstrated significant effects on lipid profiles, glucose metabolism, and inflammatory markers in both preclinical and clinical studies. The following tables summarize the key quantitative findings from various experimental models.
Table 1: Effects of TTA on Lipid Metabolism
| Study (Model) | TTA Dosage & Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL Cholesterol | HDL Cholesterol | Key Findings & Citations |
| Løvås et al., 2009 (Human, Type 2 Diabetes) | 1 g/day for 28 days | Not significantly altered | Not significantly altered | ↓ 11.9% (from 4.2 to 3.7 mmol/L) | Not significantly altered | Attenuated dyslipidemia in male patients with type 2 diabetes.[1] |
| Fredriksen et al., 2004 (Human, HIV-infected with hyperlipidemia) | 1 g/day for 4 weeks (with diet) | ↓ | ↓ | ↓ | No significant change | Reduced atherogenic lipid fractions.[2] |
| Animal Studies (Rats, High-Fat Diet) | 0.3-0.5% of diet for several weeks | ↓ | ↓ | ↓ | No significant change or ↓ | Potent hypotriglyceridemic effect.[3][4] |
| Animal Studies (Rats) | Not specified | ↓ (VLDL-TG reduced by 56%) | ↓ | ↓ | ↓ | Sustained hypolipidemic effect.[4] |
Table 2: Effects of TTA on Glucose Metabolism and Body Weight
| Study (Model) | TTA Dosage & Duration | Fasting Glucose | Insulin Levels | Insulin Sensitivity | Body Weight | Key Findings & Citations |
| Løvås et al., 2009 (Human, Type 2 Diabetes) | 1 g/day for 28 days | No significant alteration | No significant alteration | Not assessed | Not reported | Glucose metabolism was not altered.[1] |
| Animal Studies (Rats, High-Fat Diet) | 0.375% of diet | No significant change | ↓ | Improved (prevented diet-induced insulin resistance) | ↓ | Prevented high-fat diet-induced adiposity and insulin resistance.[3][5] |
| Animal Studies (Zucker fa/fa rats) | Not specified | ↓ (in hyperglycemic rats) | ↓ | Improved | No significant change | Improved insulin sensitivity in a genetic model of obesity.[5] |
Table 3: Effects of TTA on Inflammatory Markers
| Study (Model) | TTA Dosage & Duration | TNF-α | IL-6 | Other Inflammatory Markers | Key Findings & Citations |
| Fredriksen et al., 2004 (Human, HIV-infected with hyperlipidemia) | 1 g/day for 4 weeks (with diet) | ↓ (significantly) | Not reported | Not reported | Demonstrated anti-inflammatory effects in a clinical setting.[2] |
| Morken et al., 2005 (Human, Psoriasis) | 1 g/day for 21 days | Not reported | Not reported | ↓ sVCAM-1 and IL-8 | Attenuated endothelial cell activation.[6] |
| Animal Studies (Rats, DSS-induced colitis) | 0.4% of diet for 30 days | ↓ (protein and mRNA) | ↓ (protein and mRNA) | ↓ IL-1β (protein and mRNA) | Reduced colonic inflammation and oxidative damage.[7] |
Signaling Pathways of TTA Action
The primary mechanism of action for TTA is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. TTA is a pan-PPAR agonist, with a particular affinity for PPARα.
PPARα Activation and Lipid Metabolism
Upon binding to TTA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of TTA research.
High-Fat Diet-Induced Insulin Resistance in Rats
This model is commonly used to study the effects of therapeutic compounds on diet-induced metabolic dysfunction.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Diet: A high-fat diet typically contains 45-60% of its calories from fat, often from sources like lard or palm oil.
-
TTA Administration: TTA is mixed directly into the high-fat diet at a specified concentration.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
This "gold standard" technique for assessing insulin sensitivity involves a continuous infusion of insulin at a constant rate.
-
A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. This procedure is complex and requires surgical catheterization of blood vessels.[7][8][9][10]
-
Measurement of Hepatic Mitochondrial Fatty Acid β-Oxidation
This assay quantifies the rate at which fatty acids are oxidized in liver mitochondria, a key process stimulated by TTA.
Protocol Details:
-
Tissue Preparation: Freshly excised liver tissue is placed in ice-cold isolation buffer.
-
Mitochondrial Isolation: The tissue is homogenized, and mitochondria are isolated through a series of differential centrifugation steps.
-
Assay: Isolated mitochondria are incubated in a reaction buffer containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate or [³H]palmitate) and necessary cofactors.
-
Measurement: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (for incomplete oxidation) and ¹⁴CO₂ (for complete oxidation).[11][12][13][14][15]
Conclusion
This compound demonstrates a multi-pronged approach to improving metabolic health by acting as a potent PPARα agonist. Its ability to favorably modulate lipid profiles, improve insulin sensitivity in preclinical models, and exert anti-inflammatory effects makes it a compelling candidate for the management of metabolic syndrome. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the therapeutic potential of TTA and related compounds. Further large-scale, long-term human clinical trials are warranted to fully elucidate its efficacy and safety profile for the treatment of metabolic syndrome.
References
- 1. Lipid-lowering and anti-inflammatory effects of this compound in HIV-infected patients on highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effect of this compound: a study on plasma lipid profile and fatty acid composition and oxidation in different rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperinsulinemic-Euglycemic Clamp in Conscious Rats Based on the Tail Artery and Vein Catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Compromised hepatic mitochondrial fatty acid oxidation and reduced markers of mitochondrial turnover in human NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tetradecylthioacetic Acid (TTA) in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetradecylthioacetic acid (TTA) is a synthetic, non-β-oxidizable fatty acid analogue that has garnered significant interest for its potent effects on lipid metabolism and cellular energetics. TTA acts as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), with a particular affinity for the PPARα and PPARδ isoforms.[1] Activation of these nuclear receptors leads to a cascade of transcriptional changes, primarily upregulating genes involved in mitochondrial and peroxisomal fatty acid oxidation.[2] This document provides detailed protocols for the in vitro application of TTA in cell culture, including methods for assessing its effects on cell viability, fatty acid oxidation, and gene expression.
I. TTA Stock Solution and Working Concentrations
Proper preparation of TTA for cell culture experiments is critical for obtaining reproducible results. Due to its hydrophobic nature, TTA requires an organic solvent for initial dissolution before being diluted in aqueous culture media.
Protocol for TTA Stock Solution Preparation:
-
Dissolution: Dissolve this compound (TTA) in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, 100 mM.[3][4] To aid dissolution, gentle vortexing or brief warming at 37°C may be applied.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
-
Working Dilution: When preparing working concentrations for cell treatment, dilute the TTA stock solution directly into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically maintained at or below 0.5%.[3] A vehicle control (medium with the equivalent concentration of DMSO) should always be included in experiments.
Table 1: Recommended Working Concentrations and Incubation Times for TTA in Various Cell Lines
| Cell Line | Application | TTA Concentration (µM) | Incubation Time | Reference(s) |
| SW620 (Human Colon Cancer) | Cell Viability/Growth Inhibition | 75 | 24 - 72 hours | [6] |
| GaMg (Human Glioma) | Cell Viability/Growth Inhibition | 40 | Up to 4 days | [2] |
| BT4Cn, D54Mg (Rat, Human Glioma) | Cell Viability/Growth Inhibition | 125 | Up to 4 days | [2] |
| HepG2 (Human Liver Carcinoma) | PPAR Activation | Low concentrations (specifics vary) | 24 - 48 hours | [1][7] |
| Human Myotubes | Fatty Acid Oxidation | Low concentrations (specifics vary) | 24 - 48 hours | [1] |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of TTA on cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 1.5 x 10⁴ cells/well for SW620 cells) and allow them to adhere overnight.[9]
-
TTA Treatment: The following day, replace the medium with fresh medium containing various concentrations of TTA or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Table 2: Representative Quantitative Data for TTA Effects on Cell Viability
| Cell Line | TTA Concentration (µM) | Incubation Time (hours) | % Growth Reduction (relative to control) | Reference(s) |
| SW620 | 75 | 48 | 35% | [6] |
| SW620 | 75 | 72 | 55% | [6] |
| GaMg | 40 | 96 | ~50% (IC₅₀) | [2] |
| BT4Cn, D54Mg | 125 | 96 | ~50% (IC₅₀) | [2] |
B. Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation (FAO) in cultured cells treated with TTA. A common method involves measuring the oxidation of radiolabeled fatty acids (e.g., [¹⁴C]palmitic acid) to ¹⁴CO₂ and acid-soluble metabolites.[2]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., human myotubes) to the desired confluence in appropriate multi-well plates. Treat the cells with the desired concentrations of TTA or vehicle control for a specified period (e.g., 24-48 hours).[1]
-
Assay Medium: Prepare an assay medium containing a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid complexed to BSA.
-
Incubation: Wash the cells with PBS and then incubate with the assay medium for 1-3 hours at 37°C.
-
Measurement of ¹⁴CO₂: At the end of the incubation, capture the ¹⁴CO₂ produced by adding a trapping agent (e.g., a filter paper disc soaked in NaOH) to the sealed wells, followed by the addition of an acid (e.g., perchloric acid) to release the dissolved CO₂ from the medium.
-
Measurement of Acid-Soluble Metabolites: Collect the acidified medium and centrifuge to pellet the protein. The supernatant contains the acid-soluble metabolites.
-
Scintillation Counting: Quantify the radioactivity in the CO₂ trap and the acid-soluble fraction using a scintillation counter.
-
Data Analysis: Normalize the results to the total protein content in each well and express as nmol of fatty acid oxidized per mg of protein per hour.
Table 3: Representative Quantitative Data for TTA Effects on Fatty Acid Oxidation
| Cell Line | TTA Treatment | Outcome | Reference(s) |
| Human Myotubes | TTA treatment | Increased fatty acid oxidation | [1] |
| Glioma Cells | TTA treatment | Enhanced oxidation of [1-¹⁴C]palmitic acid | [2] |
| Isolated Salmon Heart Cells | Increasing doses of TTA | Higher uptake of radiolabeled fatty acids and formation of CO₂ and acid-soluble products | [10] |
C. Gene Expression Analysis (qRT-PCR)
This protocol details the analysis of changes in gene expression in response to TTA treatment using quantitative real-time PCR (qRT-PCR). Key target genes include those involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Uncoupling Protein 2 (UCP2).
Protocol:
-
Cell Treatment: Seed and treat cells (e.g., HepG2) with TTA or vehicle control for the desired time (e.g., 24 hours).[6]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., CPT1, UCP2) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in TTA-treated cells relative to the vehicle control.
Table 4: Representative Data for TTA Effects on Gene Expression
| Cell Line/Tissue | TTA Treatment | Target Gene | Fold Change (relative to control) | Reference(s) |
| SW620 Cells | 75 µM for 24h | ATF4 | Up-regulated | [6] |
| SW620 Cells | 75 µM for 24h | CHOP | Up-regulated | [6] |
| Rat Liver | TTA treatment | UCP2 mRNA | Increased | In vivo data, suggests potential in vitro effect |
III. Signaling Pathways and Experimental Workflows
A. TTA-Mediated PPARα Signaling Pathway
TTA primarily exerts its effects by activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in various aspects of fatty acid metabolism.[11][12][13]
Caption: TTA activates PPARα, leading to the transcription of genes involved in fatty acid oxidation.
B. Experimental Workflow for Assessing TTA Effects
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound on a chosen cell line.
Caption: A generalized workflow for studying the in vitro effects of TTA on cultured cells.
References
- 1. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth reduction in glioma cells after treatment with this compound: changes in fatty acid metabolism and oxidative status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound inhibits proliferation of human SW620 colon cancer cells - gene expression profiling implies endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tetrandrine suppresses adhesion, migration and invasion of human colon cancer SW620 cells via inhibition of nuclear factor-κB, matrix metalloproteinase-2 and matrix metalloproteinase-9 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound (TTA) treatment on lipid metabolism in salmon hearts-in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 13. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Tetradecylthioacetic Acid (TTA) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and standardized protocols for the dosing and administration of Tetradecylthioacetic acid (TTA) in mouse models. TTA is a synthetic, non-β-oxidizable fatty acid analogue known for its pan-peroxisome proliferator-activated receptor (PPAR) agonist activity, with a preference for PPARα. It is a valuable tool for investigating lipid metabolism, inflammation, and metabolic diseases.
Quantitative Data Summary
The following table summarizes the reported dosing regimens for TTA in rodent models. It is important to note that optimal dosage may vary depending on the specific mouse strain, age, diet, and experimental goals.
| Mouse/Rat Strain | Administration Route | Dosage | Duration | Key Findings |
| C57BL/6J Mice | Diet (High-Fat) | 0.75% (w/w) | 6 weeks | Attenuated high-fat diet-induced body weight gain; reduced plasma triacylglycerol.[1] |
| hTNFα Transgenic Mice | Diet (High-Fat) | 0.6% (w/w) | 2 weeks | Decreased body weight; increased HDL-cholesterol; increased hepatic β-oxidation.[2] |
| Wistar Rats | Diet (High-Fat) | ~200 mg/kg body weight/day | 7 weeks | Reduced body weight gain and adipose depot sizes despite increased feed intake.[1][3] |
Note on Dosage Calculation: A diet containing 0.75% TTA (w/w) for a mouse consuming approximately 3-5 grams of food per day translates to a daily dose of roughly 750-1250 mg/kg body weight.
Signaling Pathway of TTA
This compound acts as a ligand for all three PPAR isoforms (α, δ, and γ), with the highest affinity for PPARα.[4] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARs by TTA leads to a cascade of metabolic changes, primarily affecting lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary supplementation of this compound increases feed intake but reduces body weight gain and adipose depot sizes in rats fed on high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetradecylthioacetic Acid (TTA) in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylthioacetic acid (TTA) is a synthetic, non-β-oxidizable fatty acid analogue that has garnered significant interest in metabolic research. TTA acts as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), with a particular affinity for PPARα and PPARδ.[1] Activation of these nuclear receptors leads to a cascade of transcriptional changes that collectively enhance fatty acid catabolism. In vivo and in vitro studies have demonstrated that TTA stimulates mitochondrial and peroxisomal β-oxidation, leading to reduced plasma triglycerides and cholesterol.[1]
The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolic activity by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. This document provides detailed application notes and protocols for utilizing the Seahorse XF platform to investigate the metabolic effects of TTA on cultured cells.
Principle of the Assay
By treating cells with TTA, researchers can investigate its impact on fatty acid oxidation (FAO). An increase in OCR upon TTA treatment, particularly when cells are supplied with exogenous fatty acids, indicates a stimulation of mitochondrial respiration driven by FAO. The Seahorse XF Fatty Acid Oxidation (FAO) Stress Test and the Cell Mito Stress Test are ideal for elucidating the specific effects of TTA on mitochondrial function.
Data Presentation
The following tables summarize representative quantitative data that could be expected from Seahorse XF assays with TTA treatment. This data is illustrative and intended to demonstrate expected trends based on the known mechanism of TTA. Actual results will vary depending on the cell type, TTA concentration, and experimental conditions.
Table 1: Representative Effects of TTA on Fatty Acid Oxidation in HepG2 Cells
| Treatment Group | Basal OCR (pmol/min) | OCR after Palmitate Injection (pmol/min) | FAO-driven OCR (pmol/min) |
| Vehicle Control | 50 ± 5 | 75 ± 8 | 25 ± 3 |
| TTA (50 µM) | 60 ± 6 | 120 ± 12 | 60 ± 6 |
| TTA (100 µM) | 70 ± 7 | 150 ± 15 | 80 ± 8 |
Data are presented as mean ± SD. FAO-driven OCR is calculated as (OCR after Palmitate Injection) - (Basal OCR).
Table 2: Representative Effects of TTA on Mitochondrial Respiration in C2C12 Myotubes (Cell Mito Stress Test)
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 80 ± 8 | 60 ± 6 | 150 ± 15 | 87.5% |
| TTA (50 µM) | 100 ± 10 | 75 ± 7 | 200 ± 20 | 100% |
| TTA (100 µM) | 120 ± 12 | 90 ± 9 | 250 ± 25 | 108.3% |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: TTA Preparation and Cell Treatment
This protocol describes the preparation of TTA for in vitro cell culture experiments.
Materials:
-
This compound (TTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Fatty acid-free bovine serum albumin (BSA)
Procedure:
-
TTA Stock Solution: Prepare a high-concentration stock solution of TTA (e.g., 100 mM) in DMSO. Store at -20°C.
-
TTA-BSA Conjugate Preparation: For acute treatment in the Seahorse assay, it is recommended to conjugate TTA to fatty acid-free BSA to enhance its solubility and cellular uptake.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile, deionized water.
-
Warm the BSA solution to 37°C.
-
Slowly add the TTA stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 10 mM TTA in 1% BSA). A molar ratio of 4:1 to 6:1 (TTA:BSA) is recommended.
-
Incubate the TTA-BSA solution at 37°C for 1 hour with gentle agitation.
-
Sterile filter the TTA-BSA conjugate solution.
-
-
Cell Treatment:
-
For pre-treatment: Dilute the TTA-BSA conjugate in complete cell culture medium to the desired final working concentration (e.g., 10-100 µM). Incubate the cells with the TTA-containing medium for a specified period (e.g., 16-24 hours) before the Seahorse assay.
-
For acute treatment: The TTA-BSA conjugate can be prepared as an injection solution in the Seahorse XF assay medium and injected during the assay.
-
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay with TTA Pre-treatment
This protocol is designed to assess the effect of TTA pre-treatment on the capacity of cells to oxidize exogenous long-chain fatty acids.
Materials:
-
Seahorse XF96 or XF24 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, phenol (B47542) red-free)
-
L-Carnitine
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Etomoxir (CPT1 inhibitor, optional control)
-
TTA-BSA conjugate
-
Cells of interest (e.g., HepG2, C2C12)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
TTA Pre-treatment: The following day, replace the culture medium with medium containing the desired concentration of TTA-BSA conjugate or a vehicle control (BSA only). Incubate for 16-24 hours.
-
Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the TTA-containing medium from the cells.
-
Wash the cells once with the FAO assay medium.
-
Add the appropriate volume of FAO assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Sensor Cartridge Hydration and Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. On the day of the assay, replace the calibrant and calibrate the Seahorse XF Analyzer.
-
Injection Port Loading:
-
Port A: Palmitate-BSA conjugate (final concentration of ~150-200 µM) or BSA vehicle control.
-
Port B: Etomoxir (final concentration of ~40 µM) to confirm that the observed OCR is due to CPT1-dependent FAO (optional).
-
Port C & D: Can be used for other compounds if desired.
-
-
Seahorse XF Assay: Place the cell culture microplate into the calibrated Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: After the assay, normalize the OCR data to cell number or protein concentration.
Signaling Pathways and Experimental Workflows
Caption: TTA activates PPARs, leading to increased expression of FAO enzymes and enhanced mitochondrial β-oxidation and OCR.
Caption: Experimental workflow for assessing the effect of TTA pre-treatment on fatty acid oxidation using a Seahorse XF assay.
Discussion and Troubleshooting
-
TTA Concentration: The optimal concentration of TTA should be determined empirically for each cell type. A starting range of 10-100 µM is recommended based on concentrations used for other PPAR agonists in similar assays. A dose-response experiment is crucial to identify the most effective and non-toxic concentration.
-
Cell Density: It is critical to determine the optimal cell seeding density to ensure that the OCR and ECAR measurements are within the linear range of the instrument.
-
TTA Solubility: TTA is a lipid-soluble compound and requires a carrier like BSA for efficient delivery in aqueous cell culture medium. Ensure the TTA-BSA conjugate is properly prepared and filtered.
-
Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (BSA without TTA) and potentially a positive control (e.g., a known FAO activator). The use of Etomoxir can help confirm that the observed increase in OCR is indeed due to CPT1-dependent fatty acid oxidation.
-
Data Normalization: To account for well-to-well variability in cell number, it is essential to normalize the Seahorse data. This can be done by performing a cell viability/counting assay (e.g., using CyQUANT or Hoechst stain) or a protein assay (e.g., BCA assay) on the same plate after the Seahorse assay is complete.
Conclusion
The use of this compound in conjunction with the Agilent Seahorse XF Analyzer provides a powerful platform for investigating the effects of this PPAR agonist on cellular fatty acid metabolism. The protocols and guidelines presented in this document offer a framework for designing and executing robust experiments to elucidate the bioenergetic effects of TTA in various cell types. As with any assay, optimization of key parameters is crucial for obtaining reliable and reproducible results.
References
Application Notes: TTA (Tetradecylthioacetic Acid) Treatment for High-Fat Diet-Induced Obesity Models
Introduction Tetradecylthioacetic acid (TTA) is a synthetic, non-metabolizable fatty acid analogue that serves as a powerful tool in metabolic research.[1][2][3] Specifically, in high-fat diet (HFD)-induced obesity models, TTA has demonstrated significant efficacy in preventing adiposity and insulin (B600854) resistance.[4][5] It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, stimulating hepatic fatty acid oxidation and thereby reducing the lipid burden in extrahepatic tissues.[4][6] These notes provide an overview of TTA's mechanism, applications, and detailed protocols for its use in preclinical obesity research.
Mechanism of Action TTA exerts its effects predominantly through the activation of PPARs, with a preferential affinity for PPARα.[4][6] PPARα is a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[7]
-
PPARα Activation: TTA binds to and activates PPARα.
-
Gene Regulation: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.
-
Increased Fatty Acid Oxidation: This binding event upregulates the expression of genes involved in fatty acid uptake, transport (e.g., FATP), and mitochondrial β-oxidation (e.g., CPT-I, CPT-II).[4][8]
-
Metabolic Consequences: The resulting increase in hepatic fatty acid oxidation leads to a reduction in circulating triacylglycerols and free fatty acids.[8] This "draining" of fatty acids from the blood and peripheral tissues helps prevent fat accumulation in adipose tissue and improves insulin sensitivity.[4] TTA's action also enhances mitochondrial function and can lead to a decrease in LDL cholesterol.[1][2]
Data Presentation: Effects of TTA in HFD Models
The following tables summarize quantitative data from studies using TTA in rodent models of diet-induced or genetic obesity.
Table 1: Physiological and Tissue-Level Changes
| Parameter | Animal Model | HFD Control | HFD + TTA | % Change | Citation |
|---|---|---|---|---|---|
| Body Weight Gain | C57BL/6J Mice | - | Significantly Lower | - | [6] |
| Epididymal Fat Pad (g) | Wistar Rats | 5.8 ± 0.4 | 4.1 ± 0.3 | ↓ 29.3% | [8] |
| Retroperitoneal Fat Pad (g) | Wistar Rats | 6.1 ± 0.5 | 4.3 ± 0.2 | ↓ 29.5% | [8] |
| Liver Weight (g) | Wistar Rats | 11.2 ± 0.3 | 14.9 ± 0.5 | ↑ 33.0% | [8] |
| Food Consumption ( g/day ) | Wistar Rats | 15.1 ± 1.1 | 14.8 ± 1.3 | ~ No Change |[8] |
Table 2: Plasma Biomarkers
| Parameter | Animal Model | HFD Control | HFD + TTA | % Change | Citation |
|---|---|---|---|---|---|
| Plasma Insulin | Wistar Rats | - | Completely Prevented Hyperinsulinemia | - | [8] |
| Plasma Triacylglycerol | Wistar Rats | - | - | ↓ 40% | [8] |
| Plasma Triacylglycerol | C57BL/6J Mice | - | - | ↓ 3-fold | [6] |
| Plasma Free Fatty Acids | Wistar Rats | Elevated | Prevented Increase | - | [8] |
| Total Cholesterol | Human Study | - | - | ↓ 17% |[2] |
Table 3: Hepatic Molecular and Enzymatic Changes
| Parameter | Animal Model | HFD Control | HFD + TTA | % Change | Citation |
|---|---|---|---|---|---|
| Mitochondrial β-oxidation | Wistar Rats | 2.5 ± 0.2 nmol/min/mg | 4.0 ± 0.3 nmol/min/mg | ↑ 60% | [8] |
| CPT-I Activity | Wistar Rats | 1.1 ± 0.1 nmol/min/mg | 1.8 ± 0.1 nmol/min/mg | ↑ 63.6% | [8] |
| CPT-II Activity | Wistar Rats | 10.3 ± 0.7 nmol/min/mg | 15.2 ± 0.9 nmol/min/mg | ↑ 47.6% | [8] |
| CPT-I mRNA Levels | Zucker Rats | - | Increased | - | [8] |
| CPT-II mRNA Levels | Zucker Rats | - | Increased | - |[8] |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model
This protocol describes the induction of obesity in rodents, a prerequisite for testing the therapeutic effects of TTA.
Materials:
-
Rodent species (e.g., C57BL/6J mice, Wistar or Sprague-Dawley rats).[9][10]
-
Standard chow diet (Control, ~10-18% kcal from fat).
-
High-Fat Diet (HFD, 45-60% kcal from fat, typically lard-based).
-
Animal caging with free access to water.
-
Calibrated scale for body weight measurement.
Procedure:
-
Acclimatization: Upon arrival, house animals in a controlled environment (12:12h light-dark cycle, 22±2°C) for at least one week with ad libitum access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of all animals after a brief fast (4-6 hours).
-
Group Allocation: Randomly assign animals to two groups: Control Diet (CD) and High-Fat Diet (HFD).
-
Dietary Induction: Provide the respective diets to the animals for a period of 8-16 weeks. HFD feeding is known to induce significant weight gain, hyperleptinemia, and insulin resistance.[11]
-
Monitoring: Monitor body weights weekly. A significant divergence in body weight between the HFD and CD groups typically indicates the successful establishment of the obesity model.
Protocol 2: TTA Administration
TTA is typically administered as a supplement mixed into the diet.
Materials:
-
HFD-induced obese animals from Protocol 1.
-
This compound (TTA) powder.
-
High-Fat Diet (HFD) powder/pellets.
-
Precision scale and mixing equipment.
Procedure:
-
Diet Preparation: Prepare the TTA-supplemented diet. A common dosage is 0.3% to 0.75% (w/w).[6][8]
-
Calculation Example: To make 1 kg of a 0.5% TTA diet, mix 5 g of TTA powder thoroughly with 995 g of HFD.
-
Ensure homogenous mixing to guarantee consistent dosage. It is advisable to use a small amount of an edible oil (like corn oil from the diet composition) to form a paste with the TTA before mixing it into the bulk diet.
-
-
Group Allocation: Divide the HFD-obese animals into at least two groups:
-
HFD Control: Continue feeding the HFD.
-
HFD + TTA: Switch to the TTA-supplemented HFD.
-
-
Treatment Period: Administer the respective diets for the planned study duration (e.g., 4-8 weeks).
-
Monitoring: Continue to record body weight and food intake at regular intervals (e.g., weekly). Note that TTA treatment typically does not reduce food consumption.[8]
Protocol 3: Glucose and Insulin Tolerance Tests (GTT & ITT)
These tests are crucial for assessing improvements in glucose homeostasis and insulin sensitivity.[8]
Materials:
-
Fasted animals (6 hours for GTT, 4 hours for ITT).
-
Glucose solution (20% w/v in sterile saline).
-
Insulin solution (e.g., Humulin R, diluted in sterile saline).
-
Handheld glucometer and test strips.
-
Syringes for injection (intraperitoneal, i.p.).
Procedure (GTT):
-
Fasting: Fast the animals for 6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Glucose Injection: Administer glucose via i.p. injection at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group. A lower AUC in the TTA group indicates improved glucose tolerance.
Procedure (ITT):
-
Fasting: Fast the animals for 4 hours.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0).
-
Insulin Injection: Administer insulin via i.p. injection at a dose of 0.75 U/kg body weight. For severely obese and insulin-resistant models, this dose may need to be increased.[12]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
Data Analysis: Plot blood glucose as a percentage of the baseline reading. A faster and more profound drop in blood glucose in the TTA group indicates enhanced insulin sensitivity.
Protocol 4: Sample Collection and Processing
Procedure:
-
Fasting: Fast animals overnight (or for at least 6 hours) before the terminal procedure.
-
Anesthesia: Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation, injectable anesthetic).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.[13]
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Tissue Dissection: Dissect key metabolic tissues, including the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Tissue Processing:
-
For Histology: Fix a small piece of each tissue in 10% neutral buffered formalin for 24 hours.
-
For Molecular Analysis: Snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
Protocol 5: Biochemical and Histological Analysis
Biochemical Analysis:
-
Use commercial ELISA kits to measure plasma levels of insulin, leptin, and other hormones.
-
Use colorimetric assay kits to determine plasma concentrations of triacylglycerols, total cholesterol, and free fatty acids.
Histological Analysis (H&E Staining):
-
Process formalin-fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041).
-
Section the paraffin blocks at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount the sections.
-
Image the slides using a light microscope. In adipose tissue, this allows for the visualization and quantification of adipocyte size, which is expected to be reduced with TTA treatment.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. mensfitness.com [mensfitness.com]
- 3. examine.com [examine.com]
- 4. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha mediates the effects of high-fat diet on hepatic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Liver Disease in Rats using Tetradecylthioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylthioacetic acid (TTA) is a synthetic, non-β-oxidizable fatty acid analogue that has garnered significant interest as a tool for studying lipid metabolism and non-alcoholic fatty liver disease (NAFLD) in rodent models. TTA acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), with a notable selectivity for PPARα.[1] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake, transport, and mitochondrial β-oxidation, thereby reducing hepatic lipid accumulation.[1] These application notes provide detailed protocols for utilizing TTA in a rat model of high-fat diet-induced fatty liver disease, along with methods for sample analysis and data interpretation.
Mechanism of Action: PPARα Activation
TTA's primary mechanism of action in the context of fatty liver disease is the activation of PPARα. This leads to a cascade of events that collectively enhance the liver's capacity to oxidize fatty acids, thus reducing the substrate available for triglyceride synthesis and accumulation.
Caption: TTA-mediated PPARα signaling pathway in hepatocytes.
Data Presentation
The following tables summarize the quantitative effects of TTA in a high-fat diet (HFD) induced model of fatty liver disease in Wistar rats.
Table 1: Effects of TTA on Body Weight, Adipose Tissue, and Liver Weight in High-Fat Diet-Fed Wistar Rats
| Parameter | High-Fat Diet (HFD) | HFD + TTA (0.375% w/w) | Reference |
| Body Weight (g) | 485 ± 14 | 445 ± 10 | [2] |
| Epididymal Adipose Tissue (% of body weight) | 2.5 ± 0.1 | 1.9 ± 0.1 | [2] |
| Retroperitoneal Adipose Tissue (% of body weight) | 3.2 ± 0.2 | 2.5 ± 0.1 | [2] |
| Liver Weight (% of body weight) | 3.1 ± 0.1 | 4.4 ± 0.2 | [2] |
Table 2: Effects of TTA on Plasma Biochemical Parameters in High-Fat Diet-Fed Wistar Rats
| Parameter | High-Fat Diet (HFD) | HFD + TTA (0.375% w/w) | Reference |
| Triacylglycerol (mmol/L) | 1.0 ± 0.1 | 0.6 ± 0.1 | [2] |
| Non-Esterified Fatty Acids (NEFA) (µmol/L) | 387 ± 58 | 266 ± 12 | [3] |
| Total Cholesterol (mmol/L) | Data not available | Data not available | |
| Alanine Aminotransferase (ALT) (U/L) | Data not available | Data not available | |
| Aspartate Aminotransferase (AST) (U/L) | Data not available | Data not available |
Table 3: Effects of TTA on Hepatic Lipid Metabolism in High-Fat Diet-Fed Wistar Rats
| Parameter | High-Fat Diet (HFD) | HFD + TTA (0.375% w/w) | Reference |
| Mitochondrial β-oxidation (nmol/min/mg protein) | 1.0 ± 0.1 | 2.2 ± 0.2 | [2] |
| Carnitine Palmitoyltransferase-I (CPT-I) activity (nmol/min/mg protein) | 1.5 ± 0.1 | 2.5 ± 0.2 | [2] |
| Carnitine Palmitoyltransferase-II (CPT-II) activity (nmol/min/mg protein) | 10.0 ± 0.5 | 15.0 ± 1.0 | [2] |
| Hepatic Triglyceride Content | Reduced with TTA | Reduced with TTA | [4] |
| Hepatic Cholesterol Content | Reduced with TTA co-treatment | Reduced with TTA co-treatment | [5] |
Experimental Protocols
A generalized experimental workflow is presented below.
Caption: General experimental workflow for studying TTA effects.
Protocol 1: Induction of Fatty Liver Disease in Rats
This protocol describes the induction of NAFLD in rats using a high-fat diet (HFD).
1. Animals:
-
Male Wistar rats (8-10 weeks old) are commonly used.[5]
-
House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Diet Composition:
-
Control Group (HFD): A diet where approximately 40-45% of total energy is derived from fat. A common composition is a standard chow base supplemented with lard.[3]
-
Treatment Group (HFD + TTA): The HFD supplemented with TTA at a concentration of 0.3% to 0.5% (w/w).[2][5]
3. Procedure:
-
After a one-week acclimatization period on a standard chow diet, divide the rats into the control and treatment groups.
-
Provide the respective diets for a period of 7 to 50 weeks. Longer durations may be required to induce more advanced features of NAFLD.[3][5]
-
Monitor body weight and food intake regularly (e.g., weekly).
Protocol 2: Administration of this compound (TTA)
1. Formulation:
-
TTA is typically incorporated directly into the high-fat diet chow.
-
To ensure homogenous mixing, TTA can be dissolved in a small amount of the dietary fat before being mixed with the other dry components of the diet.
2. Dosage:
-
A typical dose is approximately 200 mg/kg of body weight per day, which can be achieved by a dietary concentration of 0.3% to 0.5% (w/w), assuming normal food intake.[3]
Protocol 3: Biochemical Analysis of Plasma Samples
1. Sample Collection:
-
At the end of the study period, fast the rats overnight.
-
Collect blood via cardiac puncture or from the abdominal aorta into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Assays:
-
Triglycerides and Total Cholesterol: Use commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure the activity of these liver enzymes in the plasma using commercially available kinetic assay kits.
Protocol 4: Measurement of Hepatic Triglyceride Content
1. Sample Preparation:
-
Harvest the liver immediately after euthanasia, weigh it, and snap-freeze a portion in liquid nitrogen. Store at -80°C.
-
Homogenize a known weight of frozen liver tissue (e.g., 50-100 mg) in a suitable buffer (e.g., phosphate-buffered saline).
2. Lipid Extraction:
-
Extract total lipids from the liver homogenate using a chloroform:methanol (2:1, v/v) solution (Folch method).
-
Briefly, add the chloroform:methanol mixture to the homogenate, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Quantification:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Determine the triglyceride concentration using a commercial enzymatic colorimetric assay kit.
-
Normalize the triglyceride content to the initial weight of the liver tissue used for extraction (e.g., mg of triglyceride per gram of liver tissue).
Protocol 5: Assay for Mitochondrial β-Oxidation in Liver
This assay measures the rate of fatty acid oxidation in isolated liver mitochondria.
1. Isolation of Liver Mitochondria:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize it in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Perform differential centrifugation to isolate the mitochondrial fraction. This involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
2. β-Oxidation Assay:
-
The assay measures the conversion of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA) into acid-soluble metabolites.
-
Prepare a reaction mixture containing the isolated mitochondria, the radiolabeled substrate, L-carnitine, coenzyme A, and other necessary cofactors in an appropriate buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid), which precipitates the unoxidized substrate.
-
Centrifuge the mixture and collect the supernatant containing the acid-soluble radiolabeled products of β-oxidation.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Calculate the rate of β-oxidation and express it as nmol of substrate oxidized per minute per mg of mitochondrial protein.[2]
References
- 1. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary supplementation of this compound increases feed intake but reduces body weight gain and adipose depot sizes in rats fed on high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fish oil and 3-thia fatty acid have additive effects on lipid metabolism but antagonistic effects on oxidative damage when fed to rats for 50 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetradecylthioacetic Acid (TTA) in Cardiac Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetradecylthioacetic acid (TTA) is a modified, non-metabolizable fatty acid analogue that serves as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. In the context of cardiac metabolism, TTA has emerged as a valuable research tool and a potential therapeutic agent. Its primary mechanism of action involves the activation of PPARα, a key transcriptional regulator of genes involved in fatty acid uptake and oxidation in cardiomyocytes. This activation leads to a significant increase in myocardial fatty acid oxidation, often accompanied by a concomitant reduction in glucose oxidation.
The heart relies on a continuous supply of ATP, primarily derived from the oxidation of fatty acids. In pathological conditions such as heart failure, there is a metabolic shift away from fatty acid utilization towards glycolysis. TTA has shown promise in reversing this metabolic shift. Studies in animal models of post-myocardial infarction heart failure have demonstrated that TTA treatment can improve cardiac function. This beneficial effect is associated with a decrease in circulating free fatty acids and an increased proportion of n-3 polyunsaturated fatty acids within the myocardium.
Furthermore, TTA's influence extends to the genetic level, where it upregulates the expression of PPARα target genes involved in mitochondrial and peroxisomal fatty acid β-oxidation. This makes TTA a critical tool for investigating the intricate relationship between cardiac energy metabolism, gene expression, and contractile function in both healthy and diseased states. Its ability to modulate cardiac metabolism independently of systemic lipid levels underscores its utility in dissecting the direct effects of PPARα activation on the heart.
Quantitative Data Summary
The following tables summarize the quantitative effects of TTA treatment as reported in various preclinical studies.
Table 1: Effects of TTA on Plasma Metabolites and Body Weight in Mice
| Parameter | Control | TTA-Treated | Percentage Change |
| Body Weight Change | +4% | -8% | - |
| Plasma Glucose (mmol/L) | 8.5 ± 0.4 | 6.9 ± 0.3 | -18.8% |
| Plasma Fatty Acids (µmol/L) | 830 ± 70 | 450 ± 50 | -45.8% |
| Plasma Triacylglycerols (µmol/L) | 410 ± 40 | 230 ± 30 | -43.9% |
| p < 0.05 vs. Control. Data are presented as mean ± SEM. |
Table 2: Effects of TTA on Myocardial Substrate Oxidation in Mice
| Substrate Oxidation | Wild-Type Control | Wild-Type TTA-Treated | PPARα-null Control | PPARα-null TTA-Treated |
| Fatty Acid Oxidation (nmol/min/g dry wt) | 0.8 ± 0.1 | 2.0 ± 0.2 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Glucose Oxidation (nmol/min/g dry wt) | 3.2 ± 0.4 | 1.1 ± 0.2 | 4.5 ± 0.5 | 4.3 ± 0.6 |
| *p < 0.05 vs. Wild-Type Control. Data are presented as mean ± SEM. |
Table 3: Effects of TTA on Cardiac Gene Expression in Mice
| Gene | Fold Change vs. Control |
| PPARα | 1.5 ± 0.2 |
| MCAD (Medium-chain acyl-CoA dehydrogenase) | 3.5 ± 0.5 |
| CPT-1 (Carnitine palmitoyltransferase I) | 2.8 ± 0.4 |
| PDK4 (Pyruvate dehydrogenase kinase 4) | 4.2 ± 0.6 |
| *p < 0.05 vs. Control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vivo Post-Myocardial Infarction Heart Failure Model in Rats
This protocol is adapted from studies investigating the effect of TTA in a rat model of heart failure.
1. Induction of Myocardial Infarction:
- Animal Model: Male Wistar rats (250-300g).
- Anesthesia: Induce anesthesia with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
- Surgical Procedure:
- Intubate the rat and provide mechanical ventilation.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
- Confirm successful ligation by observing the blanching of the anterior wall of the left ventricle.
- Close the chest in layers and allow the animal to recover.
- Post-operative Care: Administer analgesics (e.g., buprenorphine) for 3 days post-surgery.
2. TTA Administration:
- Treatment Groups:
- Sham-operated + Vehicle
- Sham-operated + TTA
- MI + Vehicle
- MI + TTA
- Dosage and Administration: One week post-surgery, administer TTA (300 mg/kg/day) or vehicle (e.g., corn oil) via oral gavage for 8 weeks.
3. Assessment of Cardiac Function:
- Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
4. Sample Collection and Analysis:
- At the end of the study, euthanize the animals and collect blood and heart tissue.
- Plasma Analysis: Measure plasma levels of free fatty acids, triglycerides, and glucose.
- Gene Expression Analysis: Isolate RNA from the non-infarcted region of the left ventricle and perform quantitative real-time PCR (qPCR) to analyze the expression of PPARα target genes.
- Fatty Acid Composition Analysis: Analyze the fatty acid composition of the myocardial tissue using gas chromatography-mass spectrometry.
Protocol 2: In Vitro Studies with Isolated Adult Rat Cardiomyocytes
This protocol is for investigating the direct effects of TTA on cardiomyocyte metabolism.
1. Isolation of Adult Rat Cardiomyocytes:
- Animal: Male Sprague-Dawley rat (200-250g).
- Procedure:
- Heparinize the rat and induce deep anesthesia.
- Excise the heart and mount it on a Langendorff perfusion system.
- Perfuse with a calcium-free buffer to stop contractions, followed by a collagenase-containing buffer to digest the extracellular matrix.
- Mechanically dissociate the digested heart to release individual cardiomyocytes.
- Gradually reintroduce calcium to the cell suspension.
- Plate the isolated cardiomyocytes on laminin-coated culture dishes.
2. TTA Treatment:
- Incubation: After allowing the cardiomyocytes to attach, treat the cells with varying concentrations of TTA (e.g., 10, 50, 100 µM) or vehicle for a specified period (e.g., 24 hours).
3. Measurement of Fatty Acid and Glucose Oxidation:
- Radiolabeled Substrates: Use 14C-labeled palmitate and 3H-labeled glucose to measure fatty acid and glucose oxidation rates, respectively.
- Procedure:
- Incubate the TTA-treated cardiomyocytes with the radiolabeled substrates.
- Collect the cell culture medium and trap the produced 14CO₂ and ³H₂O.
- Quantify the radioactivity using a scintillation counter to determine the rates of substrate oxidation.
4. Gene Expression Analysis:
- RNA Isolation: Isolate total RNA from the treated cardiomyocytes.
- qPCR: Perform qPCR to analyze the expression of genes involved in fatty acid metabolism (e.g., Ppara, Cpt1, Acadm) and glucose metabolism (e.g
Application Notes and Protocols: In Vivo Imaging of Tetradecylthioacetic Acid (TTA) Biodistribution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetradecylthioacetic acid (TTA) is a synthetic, non-β-oxidizable fatty acid analogue known to influence lipid metabolism and energy homeostasis.[1] Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1] This activity stimulates mitochondrial fatty acid oxidation, leading to reduced plasma triglycerides and improved lipid profiles in preclinical models.[1][2] Understanding the in vivo biodistribution of TTA is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which is essential for its development as a potential therapeutic agent for metabolic disorders.
These application notes provide a comprehensive overview of methodologies for the in vivo imaging of TTA biodistribution. Protocols for both radiolabeling and fluorescent labeling of TTA are presented, along with detailed procedures for animal studies and imaging.
Quantitative Data Summary
Currently, there is a lack of publicly available in vivo imaging and biodistribution data specifically for radiolabeled or fluorescently labeled TTA. However, studies on other radiolabeled fatty acid analogues provide a strong indication of the expected tissue distribution patterns. The following table summarizes exemplar quantitative biodistribution data for a radiolabeled medium-chain fatty acid analogue, 2-[18F]fluorohexanoic acid (18F-FHA), in mice bearing A431 tumors, 60 minutes post-injection. This data is presented to illustrate the typical outcomes of such an imaging study.
| Organ/Tissue | Mean % Injected Dose per Gram (%ID/g) | Standard Deviation |
| Blood | 1.5 | ± 0.2 |
| Heart | 10.2 | ± 1.1 |
| Lung | 3.1 | ± 0.4 |
| Liver | 12.5 | ± 1.3 |
| Spleen | 1.8 | ± 0.3 |
| Kidney | 4.5 | ± 0.6 |
| Muscle | 1.2 | ± 0.2 |
| Bone | 2.1 | ± 0.4 |
| Brain | 0.5 | ± 0.1 |
| Tumor | 7.1 | ± 0.4 |
Data adapted from a preclinical evaluation of 2-[18F]fluorohexanoic acid and is intended to be illustrative for a fatty acid analogue.[3][4]
Signaling Pathway
TTA primarily exerts its biological effects by acting as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates the simplified signaling pathway initiated by TTA.
Experimental Protocols
The following are detailed protocols for the in vivo imaging of TTA biodistribution using either a radiolabeled or a fluorescently labeled analogue of TTA.
Protocol 1: In Vivo Biodistribution of Radiolabeled TTA using PET/CT
This protocol describes the use of a positron-emitting radionuclide-labeled TTA analogue (e.g., [18F]-TTA) for quantitative in vivo biodistribution studies using Positron Emission Tomography (PET) combined with Computed Tomography (CT).
4.1.1. Materials and Equipment
-
Radiolabeled TTA: Synthesized [18F]-TTA (or other suitable positron-emitting analogue).
-
Animal Model: Male athymic nude mice (4-6 weeks old).[5]
-
Anesthesia: Isoflurane (B1672236) with an induction and maintenance system.
-
Injection Equipment: Sterile 27-30 gauge needles and 1 mL syringes.
-
Imaging System: Small animal PET/CT scanner.
-
Gamma Counter: For ex vivo biodistribution analysis.
-
Saline: Sterile, pyrogen-free.
4.1.2. Experimental Procedure
-
Animal Preparation:
-
Acclimatize mice for at least one week prior to the study.
-
Fast mice for 4-6 hours before the injection of the radiotracer to reduce background from competing fatty acids.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[6]
-
-
Radiotracer Administration:
-
Prepare the radiolabeled TTA solution in sterile saline.
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of the radiolabeled TTA in a volume of 100-150 µL via intravenous (tail vein) injection.
-
-
In Vivo PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire dynamic PET scans for the first 60 minutes post-injection to observe the initial distribution kinetics.
-
Alternatively, perform static PET scans at specific time points (e.g., 30, 60, and 120 minutes post-injection).[4]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Ex Vivo Biodistribution:
-
At the final imaging time point, euthanize the mouse.
-
Dissect key organs and tissues (e.g., blood, heart, liver, kidneys, muscle, tumor if applicable).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
4.1.3. Data Analysis
-
Reconstruct PET images and co-register with CT scans.
-
Draw regions of interest (ROIs) on the images of major organs to quantify radiotracer uptake over time.
-
Use the ex vivo biodistribution data to validate the in vivo imaging results.
Protocol 2: In Vivo Biodistribution of Fluorescently Labeled TTA
This protocol outlines the use of a near-infrared (NIR) fluorescent dye-labeled TTA analogue for qualitative and semi-quantitative in vivo biodistribution studies.
4.2.1. Materials and Equipment
-
Fluorescently Labeled TTA: TTA conjugated to an NIR fluorescent dye (e.g., Cy7).
-
Animal Model: Male athymic nude mice (4-6 weeks old).[5]
-
Anesthesia: Isoflurane.
-
Injection Equipment: Sterile needles and syringes.
-
In Vivo Imaging System (IVIS): Equipped with appropriate excitation and emission filters for the chosen NIR dye.[7]
-
Saline or DMSO/Saline mixture: For dissolving the fluorescently labeled TTA.
4.2.2. Experimental Procedure
-
Animal Preparation:
-
Similar to the PET/CT protocol, acclimatize and anesthetize the mice.
-
Acquire a baseline fluorescence image of the mouse before injection.[6]
-
-
Probe Administration:
-
Dissolve the fluorescently labeled TTA in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in sterile saline).
-
Administer a dose of 0.5 mg/kg via intravenous (tail vein) injection in a volume of approximately 200 µL.[7]
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24 hours).[7]
-
Use appropriate excitation and emission filters for the specific NIR dye.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse.
-
Dissect major organs and image them ex vivo using the IVIS to confirm the in vivo signal localization.
-
4.2.3. Data Analysis
-
Use the imaging system's software to draw ROIs over organs of interest and quantify the fluorescence intensity (average radiant efficiency).
-
Analyze the change in fluorescence intensity over time to determine the pharmacokinetics and biodistribution profile.
Experimental Workflow and Logic Diagrams
The following diagrams, created using Graphviz, illustrate the experimental workflow for in vivo imaging of TTA and the logical relationship for choosing an imaging modality.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2345838C - Method for the synthesis of radiolabeled compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
TTA: A Powerful Tool for Investigating Peroxisome Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in various metabolic processes, most notably the beta-oxidation of very long-chain fatty acids. The proliferation of these organelles is a significant cellular response to various stimuli, including exposure to a class of compounds known as peroxisome proliferators. Thiazolidinediones (TZDs) and the fatty acid analogue Tetradecylthioacetic acid (TTA) are potent inducers of peroxisome proliferation, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This document provides detailed application notes and experimental protocols for utilizing TTA and TZDs as tools to study the mechanisms of peroxisome proliferation, catering to researchers in cell biology, pharmacology, and drug development.
Peroxisome proliferators are structurally diverse compounds that, upon administration to rodents, lead to a dramatic increase in the size and number of peroxisomes in the liver.[1] This pleiotropic response also includes the induction of enzymes involved in fatty acid metabolism.[1][2] The discovery that these effects are mediated by PPARs, a family of nuclear receptors, has paved the way for using PPAR agonists as tools to dissect the molecular pathways governing peroxisome biogenesis and function.[1][3]
There are three main PPAR isotypes: PPARα, PPARγ, and PPARβ/δ. While both TZDs and TTA are PPAR agonists, they exhibit different specificities. Thiazolidinediones, a class of drugs primarily used for treating type 2 diabetes, are high-affinity ligands for PPARγ.[4][5] In contrast, this compound (TTA) and fibrate drugs primarily activate PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][6][7] The activation of PPARα is considered the key event leading to the profound peroxisome proliferation observed in rodent hepatocytes.[2][3]
Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][4] This binding event recruits coactivator proteins and initiates the transcription of genes involved in peroxisome biogenesis (e.g., PEX genes) and fatty acid oxidation.[3]
These compounds serve as invaluable tools for:
-
Elucidating the signaling pathways that regulate peroxisome number and function.
-
Screening for novel compounds that modulate peroxisome proliferation.
-
Investigating the role of peroxisomes in lipid metabolism and related diseases.
-
Understanding the species-specific differences in the response to peroxisome proliferators.
Data Presentation
Quantitative Effects of TTA and TZDs on Peroxisome-Related Parameters
The following tables summarize the quantitative data on the effects of TTA and select TZDs on various parameters related to peroxisome proliferation.
| Compound | Model System | Concentration/Dose | Parameter | Fold Change/Effect | Reference |
| This compound (TTA) | Morris hepatoma 7800 C1 cells | 50 µM | Palmitoyl-CoA oxidase activity | ~2-fold increase | [8] |
| This compound (TTA) | Morris hepatoma 7800 C1 cells | 50 µM | Palmitoyl-CoA hydrolase activity | ~2-fold increase | [8] |
| TTA + Dexamethasone (B1670325) | Morris hepatoma 7800 C1 cells | 50 µM TTA, 250 nM Dex | Palmitoyl-CoA oxidase & hydrolase activity | 4-7-fold increase (synergistic) | [8] |
| Ciprofibrate (PPARα agonist) | Mouse Liver | Not Specified | Peroxisome Number | Significant Increase | [9] |
| 3-Amino-1,2,4-triazole (Catalase Inhibitor) | Hs27 human fibroblasts | Not Specified | Peroxisome Number | ~25% increase after 48h | [10] |
Note: Data for direct effects of TZDs on peroxisome proliferation are less common in the literature as their primary target, PPARγ, is not the main driver of this process in the liver. Their effects are more related to adipogenesis and insulin (B600854) sensitivity.[11][12]
Signaling Pathways and Experimental Workflows
TTA-Induced Peroxisome Proliferation Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by TTA, leading to peroxisome proliferation.
General Experimental Workflow for Studying Peroxisome Proliferation
This diagram outlines a typical workflow for investigating the effects of a compound like TTA on peroxisome proliferation in a cell culture model.
Experimental Protocols
Protocol 1: In Vitro Treatment of Hepatocytes with TTA
Objective: To induce peroxisome proliferation in cultured hepatocytes for subsequent analysis.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound (TTA) stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed hepatocytes in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired final concentration of TTA. A typical starting concentration is 50 µM.[8] Always prepare a vehicle control medium containing the same final concentration of DMSO as the TTA-treated wells.
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell type and endpoint being measured.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for enzyme assays, RNA isolation for gene expression analysis, or fixation for microscopy).
Protocol 2: Measurement of Peroxisomal β-Oxidation Enzyme Activity
Objective: To quantify the activity of a key peroxisomal enzyme, Acyl-CoA Oxidase (ACOX), which is the first and rate-limiting enzyme of the β-oxidation pathway. This protocol is adapted from methods that measure the H2O2 produced by the ACOX reaction.
Materials:
-
TTA-treated and control cell lysates
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Palmitoyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable H2O2 indicator)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex/Em ~571/585 nm for Amplex Red)
Procedure:
-
Cell Lysate Preparation: Wash the harvested cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, HRP, and Amplex Red.
-
Assay: a. Add a standardized amount of protein lysate (e.g., 20-50 µg) to each well of the 96-well plate. b. Add the reaction master mix to each well. c. To initiate the reaction, add Palmitoyl-CoA to the wells. For a negative control, add buffer without the substrate.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the ACOX activity.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Normalize the activity to the protein concentration of the lysate. Compare the activity in TTA-treated cells to the vehicle-treated controls.
Protocol 3: Visualization of Peroxisomes by Immunofluorescence
Objective: To visualize and quantify the change in peroxisome number and morphology following TTA treatment.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a peroxisomal marker protein (e.g., anti-PMP70 or anti-Catalase)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with TTA or vehicle on glass coverslips as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash again with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the control and TTA-treated cells using identical settings. The peroxisomes will appear as distinct puncta. The number and intensity of these puncta can be quantified using image analysis software (e.g., ImageJ/Fiji). Peroxisome density can be calculated per cell or per unit area.[9]
References
- 1. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocyte-restricted constitutive activation of PPARα induces hepatoproliferation but not hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic actions of this compound (TTA) and dexamethasone on induction of the peroxisomal beta-oxidation and on growth inhibition of Morris hepatoma cells. Both effects are counteracted by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEX11α Is Required for Peroxisome Proliferation in Response to 4-Phenylbutyrate but Is Dispensable for Peroxisome Proliferator-Activated Receptor Alpha-Mediated Peroxisome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of peroxisomal catalase inhibition on mitochondrial function. [frontiersin.org]
- 11. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. [Thiazolidinediones in type 2 diabetes. Role of peroxisome proliferator-activated receptor gamma (PPARgamma)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TTA Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Thenoyltrifluoroacetone (TTA) for in vivo applications. The following question-and-answer format directly addresses common issues to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TTA and why is its solubility a challenge?
Thenoyltrifluoroacetone (TTA), also known as TTFA, is a chemical compound frequently used in research as a chelating agent and a potent inhibitor of the mitochondrial electron transport chain at Complex II (succinate:ubiquinone oxidoreductase).[1][2] Its chemical structure makes it highly hydrophobic, leading to poor solubility in aqueous solutions like saline or phosphate-buffered saline (PBS), which are common vehicles for in vivo administration.[3] This presents a significant hurdle for achieving the desired concentration for animal dosing without using specialized formulation strategies.
Q2: What is the recommended starting solvent for dissolving TTA?
TTA is sparingly soluble in water but readily dissolves in organic solvents.[3] For initial stock solutions, organic solvents are required. The choice of solvent is critical and depends on the final desired concentration and the tolerance of the animal model to the solvent.
A high-concentration stock solution should first be prepared in an organic solvent. Subsequently, this stock can be diluted into a more complex, biocompatible vehicle for injection.
Table 1: Solubility of Thenoyltrifluoroacetone (TTA) in Common Organic Solvents [1][4]
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Common choice for stock solutions. Must be diluted for in vivo use due to potential toxicity at high concentrations.[5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Effective solvent, but use with caution due to toxicity. |
| Ethanol (B145695) | ~30 mg/mL | Often used in co-solvent systems. Must be diluted to avoid toxicity and irritation.[5] |
Note: Stock solutions of TTA in DMSO or ethanol can be stored at -20°C for up to one month.[3]
Q3: My TTA precipitates when I dilute my DMSO stock with saline. How can I prevent this?
This is a common issue known as "antisolvent precipitation."[6] It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous buffer (the "antisolvent"), causing the compound to crash out of solution.
To prevent this, you must use a carefully designed formulation vehicle and a specific dilution procedure. A multi-component vehicle using co-solvents and surfactants is often necessary to maintain solubility.
Below is a troubleshooting workflow to address this issue.
Q4: Can you provide a detailed protocol for preparing a TTA formulation for in vivo injection?
Yes. Due to its poor aqueous solubility, a co-solvent/surfactant system is recommended for in vivo administration. This protocol aims to create a clear, stable solution suitable for injection.
Experimental Protocol: Preparation of TTA Formulation (Example)
This protocol is an example and may require optimization based on the required dose and animal model. The final concentration of DMSO and other organic solvents should be kept to a minimum to avoid toxicity.
Materials:
-
Thenoyltrifluoroacetone (TTA) powder
-
Anhydrous DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare a 1 mg/mL final solution):
-
Prepare TTA Stock (100 mg/mL):
-
Aseptically weigh the required amount of TTA powder.
-
Dissolve the TTA in anhydrous DMSO to make a 100 mg/mL stock solution.
-
Vortex or sonicate briefly until fully dissolved. The solution should be clear.
-
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio (for a final formulation of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline):
-
400 µL of PEG 400
-
50 µL of Tween 80
-
-
Vortex this mixture thoroughly.
-
-
Prepare the Final Formulation:
-
While vigorously vortexing the vehicle mixture from Step 2, slowly add 100 µL of the 100 mg/mL TTA stock solution (from Step 1) drop by drop. This slow addition is critical to prevent precipitation.
-
Continue vortexing, then add 450 µL of sterile saline dropwise while still mixing.
-
The final volume will be 1 mL, with a TTA concentration of 10 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.
-
Visually inspect the solution. It should be clear and free of any precipitate.
-
-
Administration:
-
Administer the formulation to the animals as soon as possible after preparation. If storage is necessary, it should be validated for stability.
-
Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q5: What is the mechanism of action of TTA?
TTA inhibits cellular respiration by blocking the quinone reduction (Q-site) of Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This prevents the transfer of electrons from succinate (B1194679) to ubiquinone, thereby inhibiting ATP production via oxidative phosphorylation.
References
Technical Support Center: Optimizing Tetradecylthioacetic Acid (TTA) Concentration for Cell Viability
Welcome to the technical support center for optimizing Tetradecylthioacetic acid (TTA) concentration in cell viability experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing TTA in their cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTA) and what is its primary mechanism of action?
A1: this compound (TTA) is a synthetic, modified fatty acid that cannot be metabolized by mitochondrial β-oxidation. Its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular preference for PPARα.[1] This activation leads to increased fatty acid uptake and oxidation in both mitochondria and peroxisomes.[1][2] In the context of cancer cells, TTA has been shown to inhibit proliferation and induce apoptosis, potentially through mechanisms involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3][4]
Q2: What is a recommended starting concentration range for TTA in cell viability assays?
A2: Based on published data, a starting concentration range of 10 µM to 200 µM is recommended for initial screening in most cancer cell lines. The half-maximal inhibitory concentration (IC50) for TTA has been shown to vary depending on the cell line and incubation time. For example, the IC50 for some human glioma cell lines has been reported to be between 40 µM and 125 µM after four days of treatment.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of TTA?
A3: TTA is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture experiments, ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q4: Which cell viability assays are compatible with TTA?
A4: Standard colorimetric and fluorometric cell viability assays are generally compatible with TTA. These include:
-
Tetrazolium-based assays (MTT, XTT, MTS): These assays measure the metabolic activity of viable cells.
-
Lactate dehydrogenase (LDH) release assay: This assay measures membrane integrity and cytotoxicity.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Direct cell counting (e.g., using a hemocytometer or automated cell counter with a viability stain like trypan blue).
It is important to consider that as a fatty acid analog, TTA could potentially interfere with assays that measure metabolic activity. Therefore, it is advisable to validate your results with a secondary assay that has a different detection principle (e.g., complementing an MTT assay with an LDH assay).
Troubleshooting Guides
Issue 1: TTA precipitates in the cell culture medium.
-
Cause: TTA is hydrophobic and has low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous cell culture medium, the TTA can "crash out" of solution.
-
Solutions:
-
Optimize Stock Solution and Dilution:
-
Use a lower concentration stock solution: This will require adding a larger volume to the media, which can help maintain solubility. However, be mindful of the final solvent concentration.
-
Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions of your TTA stock in pre-warmed (37°C) cell culture medium.
-
Add stock solution dropwise while vortexing: This promotes rapid and even dispersion.
-
-
Modify Culture Medium:
-
Increase serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) percentage can aid in solubilizing hydrophobic compounds due to the presence of albumin.
-
Use a carrier protein: Pre-complexing TTA with bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
-
Issue 2: High variability between replicate wells.
-
Cause: This can be due to several factors, including inconsistent TTA concentration due to precipitation, uneven cell seeding, or edge effects in the microplate.
-
Solutions:
-
Ensure complete dissolution of TTA: Visually inspect your final TTA-containing media for any signs of precipitation before adding it to the cells.
-
Proper mixing: Gently mix the plate after adding the TTA solution to ensure even distribution.
-
Consistent cell seeding: Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the same number of cells in each well.
-
Avoid edge effects: Do not use the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Issue 3: No observable effect of TTA on cell viability.
-
Cause: The concentration range tested may be too low for your specific cell line, the incubation time may be too short, or the cell line may be resistant to TTA's effects.
-
Solutions:
-
Increase the concentration range: Test a broader range of TTA concentrations, extending to higher levels.
-
Increase incubation time: The effects of TTA on cell proliferation may require longer exposure. Consider time points of 48, 72, or even 96 hours.
-
Verify cell line sensitivity: The target of TTA (e.g., PPARα) may not be expressed or may be mutated in your cell line. You can check the expression of PPARs in your cells of interest.
-
Assess TTA stability: Ensure that TTA is stable under your experimental conditions for the duration of the incubation.
-
Quantitative Data
The following table summarizes the effective concentrations of this compound (TTA) on the viability of different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time | Effective Concentration (IC50) | Citation |
| BT4Cn | Rat Glioma | 4 days | ~125 µM | [2] |
| D54Mg | Human Glioma | 4 days | ~125 µM | [2] |
| GaMg | Human Glioma | 4 days | ~40 µM | [2] |
| SW620 | Human Colon Carcinoma | 48 hours | >75 µM (35% growth reduction) | [3] |
| SW620 | Human Colon Carcinoma | 72 hours | ~75 µM (55% growth reduction) | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of TTA for Cell Viability using an MTT Assay
This protocol provides a general framework. Optimization of cell seeding density, TTA concentrations, and incubation times is recommended for each specific cell line.
Materials:
-
This compound (TTA)
-
Dimethyl sulfoxide (DMSO), sterile
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
TTA Preparation and Treatment:
-
Prepare a 50 mM stock solution of TTA in sterile DMSO.
-
Perform serial dilutions of the TTA stock solution in complete culture medium to achieve 2x the desired final concentrations (e.g., 20, 50, 100, 200, 400 µM for final concentrations of 10, 25, 50, 100, 200 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest TTA concentration.
-
Carefully remove the medium from the wells and add 100 µL of the TTA dilutions or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the TTA concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: TTA's mechanism of action via the PPARα signaling pathway.
Caption: Workflow for determining TTA's effect on cell viability.
Caption: Logical workflow for troubleshooting TTA experiments.
References
- 1. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth reduction in glioma cells after treatment with this compound: changes in fatty acid metabolism and oxidative status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation of human SW620 colon cancer cells - gene expression profiling implies endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Degradation of Tetradecylthioacetic acid in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Tetradecylthioacetic acid (TTA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTA) and what is its primary mechanism of action?
This compound (TTA) is a modified fatty acid analogue. A key structural feature is a sulfur atom at the 3-thia position, which makes the molecule resistant to mitochondrial β-oxidation.[1][2] TTA is known to be a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[3][4][5] In response to ligand activation, PPARs form a heterodimer with the Retinoid-X-Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator-Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[4] This activation influences the transcription of genes involved in lipid metabolism, leading to increased fatty acid oxidation.[1][5]
Q2: How stable is TTA in standard cell culture media (e.g., DMEM with 10% FBS)?
While TTA is designed to be metabolically stable against β-oxidation[1], its chemical stability in aqueous cell culture media over long incubation periods is not well-documented in publicly available literature. Cell culture media is a complex, oxidative environment, and several factors can potentially lead to the degradation of a compound over time.[6] Factors such as the pH of the medium, exposure to light, and incubation temperature can accelerate the degradation of compounds in aqueous solutions.[4] Therefore, for long-term experiments (e.g., >24 hours), the stability of TTA should not be assumed and may need to be empirically determined.
Q3: What are the potential consequences of TTA degradation in my experiments?
Degradation of TTA can lead to several experimental issues:
-
Inconsistent Results: A decrease in the concentration of active TTA over the course of an experiment will lead to variable and non-reproducible results.[7]
-
Misinterpretation of Data: If TTA degrades, the effective concentration of the compound is lower than the nominal concentration, which can lead to an inaccurate assessment of its potency and efficacy (e.g., an incorrect EC50 value).
-
Formation of Active or Toxic Degradants: Degradation products may have their own biological activities, which could be synergistic, antagonistic, or entirely different from the parent compound. In some cases, degradants could be cytotoxic, leading to unexpected effects on cell viability.[7]
Q4: How can I minimize potential TTA degradation?
To minimize degradation, follow these best practices:
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
Working Solutions: Prepare fresh dilutions of TTA in your complete cell culture medium immediately before each experiment.
-
Long-Term Experiments: For experiments lasting several days, consider replacing the medium with freshly prepared TTA-containing medium at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[8]
-
Protect from Light: Store stock solutions and conduct experiments in a manner that protects TTA from prolonged exposure to light, as some compounds are susceptible to photodegradation.[4]
Troubleshooting Guide
Issue 1: My experimental results with TTA are inconsistent between replicates or across different days.
-
Possible Cause: Compound degradation in the cell culture medium.[7] The effective concentration of TTA may be decreasing over the incubation period, leading to variability.
-
Troubleshooting Steps:
-
Use Fresh Preparations: Always prepare fresh working solutions of TTA from a frozen stock aliquot for each experiment. Avoid using previously prepared and stored diluted solutions.[7]
-
Reduce Incubation Time: If possible, design experiments with shorter incubation times to minimize the window for potential degradation.
-
Perform a Stability Study: Empirically determine the stability of TTA in your specific cell culture medium and conditions. A detailed protocol is provided below. This will tell you the time frame within which the TTA concentration remains stable.
-
Consider Media Changes: For long-term assays, replace the media with fresh TTA at regular intervals (e.g., every 24 hours) to ensure a more constant concentration.[8]
-
Issue 2: I am observing higher-than-expected cytotoxicity or other unexpected cellular effects.
-
Possible Cause: Formation of a toxic degradation product.[7] The breakdown of TTA could be generating a molecule with cytotoxic properties.
-
Troubleshooting Steps:
-
Analyze Pre-incubated Medium: Test the cytotoxicity of your complete cell culture medium that has been pre-incubated with TTA for the full duration of your experiment (e.g., 48 or 72 hours) but without cells. You can then add this "aged" medium to fresh cells for a shorter duration to see if it induces toxicity.[7]
-
Characterize Degradants: Use an analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the medium for the presence of new peaks that could correspond to degradation products.[7]
-
Evaluate Antioxidant Properties: TTA has been shown to have antioxidant properties in vitro, in part by binding metal ions like copper.[9][10] However, the complex environment of cell culture media could lead to different redox reactions. Evaluate the baseline oxidative stress in your cell culture system.
-
Data Presentation
| Factor | Potential Impact on Stability | Mitigation Strategy | Citation(s) |
| Temperature | Higher temperatures (e.g., 37°C) accelerate chemical degradation reactions compared to storage temperatures (e.g., 4°C, -20°C). | Minimize the time media containing the compound is kept at 37°C. Store stock solutions at -20°C or -80°C. | [4] |
| pH | Deviations from a stable, physiological pH (typically 7.2-7.4) can lead to acid- or base-catalyzed hydrolysis. | Use a properly buffered cell culture medium and ensure the CO2 incubator is correctly calibrated. | [4][11] |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. | Protect stock solutions and experimental plates/flasks from direct light by using amber vials or covering them with foil. | [4] |
| Serum Components | Serum proteins can bind to compounds, which may either stabilize them or reduce their bioavailability. Serum also contains enzymes that could potentially metabolize compounds. | Be consistent with the source and lot of serum used. If variability is high, consider performing a stability test in serum-free media vs. complete media. | [8] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause degradation of compounds in stock solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | [4] |
| Oxidative Stress | Cell culture media is an inherently oxidative environment. Components can be oxidized, especially in serum-free formulations. | Prepare fresh media for experiments. TTA itself has antioxidant properties, but its stability in this environment should be confirmed. | [6] |
Experimental Protocols
Protocol: Assessing the Stability of TTA in Cell Culture Medium
This protocol outlines a method to determine the stability of TTA in your specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound (TTA)
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Prepare TTA Stock Solution: Prepare a 10 mM stock solution of TTA in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.
-
Prepare Spiked Medium: Warm your complete cell culture medium to 37°C. Spike the pre-warmed medium with the TTA stock solution to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).[8] Mix thoroughly by gentle inversion.
-
Time Point Zero (T=0) Sample: Immediately after preparation, remove an aliquot (e.g., 500 µL) of the spiked medium. This is your T=0 sample. Immediately process it for analysis (Step 6) or flash-freeze in liquid nitrogen and store at -80°C.
-
Incubation: Place the tube with the remaining spiked medium in a 37°C, 5% CO₂ incubator. Ensure the tube cap is slightly loose to allow for gas exchange if it is not a vented cap.
-
Sample Collection at Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove the tube from the incubator and take another aliquot (e.g., 500 µL).[8] Immediately process or flash-freeze and store at -80°C.
-
Sample Preparation for LC-MS/MS:
-
Thaw samples on ice.
-
To precipitate proteins, add 2-3 volumes of ice-cold acetonitrile (B52724) to each media sample.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent TTA molecule. Use a standard curve prepared by spiking known concentrations of TTA into fresh medium and processing it in the same manner.
-
Data Interpretation: Plot the concentration of TTA (%) against time. The T=0 sample represents 100%. A significant decrease in concentration over time indicates instability. From this data, you can calculate the half-life (t₁/₂) of TTA in your specific experimental conditions.
Visualizations
Caption: Workflow for assessing TTA stability in cell culture medium.
Caption: Simplified signaling pathway for TTA-mediated PPARα activation.
References
- 1. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. 细胞培养中的氧化应激 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the oxidative modification of low density lipoprotein and 8-hydroxydeoxyguanosine formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. waters.com [waters.com]
Technical Support Center: Tetradecylthioacetic Acid (TTA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other issues encountered during experiments involving Tetradecylthioacetic acid (TTA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTA) and what is its primary mechanism of action?
A1: this compound (TTA) is a synthetic, non-β-oxidizable fatty acid analogue. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. TTA is considered a pan-PPAR agonist, meaning it can activate multiple PPAR subtypes (α, δ, and to a lesser extent γ), with a strong affinity for PPARα.[1][2] This activation leads to an increase in mitochondrial and peroxisomal fatty acid oxidation.[3][4]
Q2: Why are the results from human clinical studies with TTA inconsistent?
A2: Mixed observations have been reported in human clinical studies. For instance, one Phase I study in healthy volunteers showed no significant changes in blood lipids or free fatty acids after 7 days of treatment.[5] In contrast, another study on patients with type 2 diabetes demonstrated that TTA attenuated dyslipidemia, reducing LDL cholesterol and the LDL/HDL ratio over 28 days.[2] These discrepancies may be attributed to differences in the study populations (healthy vs. diabetic), the duration of the treatment, and the specific metabolic conditions of the participants.
Q3: What are the common sources of variability in in vitro studies with TTA?
A3: Common sources of variability in in vitro assays with TTA include:
-
Cell Line Specificity: The metabolic machinery and expression levels of PPAR subtypes can vary significantly between different cell lines (e.g., HepG2, primary hepatocytes, myotubes), leading to different responses to TTA.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and the composition of the culture medium (especially serum concentration and quality) can influence cellular responses.[6]
-
TTA Stability and Solubility: TTA is a hydrophobic molecule. Ensuring it is fully solubilized and stable in the culture medium is critical for consistent results. The use of a suitable vehicle (e.g., DMSO) and avoiding precipitation is essential.
-
Cellular Uptake Efficiency: The uptake of TTA, like other fatty acids, is a complex process that can be influenced by the expression of fatty acid transporters on the cell surface.[7]
Q4: Can the diet composition in animal studies affect the outcomes of TTA treatment?
A4: Yes, the composition of the diet, particularly the fat content, plays a crucial role in the effects of TTA. TTA is often studied in the context of high-fat diet-induced metabolic disorders.[8][9] The type and amount of dietary fat can influence the baseline metabolic state of the animals and interact with the effects of TTA. For example, co-administration of TTA with fish oil has been shown to have additive effects on lowering plasma cholesterol but antagonistic effects on oxidative damage in rats.[10]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Reporter Assays for PPAR Activation
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated pipette and consider plating cells in the inner wells of a multi-well plate to avoid "edge effects." |
| Variable Transfection Efficiency (for transient assays) | Optimize the ratio of plasmid DNA to transfection reagent for your specific cell line. Ensure high-quality plasmid preparations. For optimal results, co-transfect with an expression vector for the Retinoid X Receptor (RXR), the heterodimerization partner of PPARs. |
| TTA Precipitation | Visually inspect the culture medium for any signs of TTA precipitation after addition. Prepare a high-concentration stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells. |
| High Background Signal | Use a cell line with low endogenous PPAR activity. Include a "mock" reporter control (cells with the reporter plasmid but without the PPAR expression vector) to assess non-specific activation. |
| Reagent Quality | Ensure that luciferase assay reagents are fresh and have been stored according to the manufacturer's instructions. |
Issue 2: Inconsistent Effects on Fatty Acid Oxidation (FAO)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Assay Conditions | Optimize the concentration of TTA and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. |
| Cellular Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may exhibit altered metabolic activity. |
| Substrate Availability | The concentration of fatty acids in the medium can influence the observed effect of TTA. Ensure consistent and appropriate levels of fatty acid substrates in your assay. |
| Mitochondrial Function | If inconsistent results persist, assess the overall mitochondrial health of your cells using assays for mitochondrial membrane potential or oxygen consumption rates. |
| Assay Method | Different FAO assays measure different endpoints (e.g., radiolabeled CO2 production, oxygen consumption). Ensure the chosen method is appropriate for your experimental question and validate it with known positive and negative controls. |
Issue 3: Discrepancies Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Steps |
| Metabolism of TTA | TTA is designed to be non-β-oxidizable, but it can undergo other metabolic modifications in vivo that may not occur in a simplified in vitro system. |
| Pharmacokinetics and Bioavailability | The concentration of TTA reaching the target tissue in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) profile. The effective concentration in your in vitro model may not accurately reflect the in vivo situation. |
| Systemic vs. Cellular Effects | The effects of TTA in vivo are a result of its action on multiple organs and cell types, leading to systemic changes in metabolism. This complexity is not fully recapitulated in single-cell-type in vitro models. |
| Hormonal and Neural Regulation | In vivo, metabolic processes are under complex hormonal and neural control, which is absent in most in vitro settings. |
Quantitative Data Summary
The following tables summarize some of the reported effects of TTA across different experimental models, highlighting the variability in outcomes.
Table 1: Effects of TTA on Plasma Lipids in Animal Models
| Animal Model | Diet | TTA Dose & Duration | Effect on Plasma Triglycerides | Effect on Plasma Cholesterol | Reference |
| Male Wistar Rats | High-fat (25%) | 0.375% (w/v) for 50 weeks | Not specified | Additive decrease with fish oil | [10] |
| Male Wistar Rats | High-fat (25%) | Not specified, for 50 weeks | Not specified | Increased total cholesterol in heart | [11] |
| hTNFα Transgenic Mice | High-fat | 0.6% for 2 weeks | 54% decrease | 39% increase in HDL | [12] |
| Male Wistar Rats | Lard-based high-fat | ~200 mg/kg bw for 7 weeks | Significant reduction | Not specified | [8] |
Table 2: Effects of TTA in Human Studies
| Study Population | TTA Dose & Duration | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Effect on Free Fatty Acids | Reference |
| Healthy Volunteers | 200-1000 mg/day for 7 days | No significant change | No significant change | No significant change | [5] |
| Male Patients with Type 2 Diabetes | 1 g/day for 28 days | Decrease from 4.2 to 3.7 mmol/l | Increased apolipoproteins A1 and A2 | Total fatty acids declined | [2] |
Experimental Protocols
Protocol 1: TTA Treatment of HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
TTA Stock Solution: Prepare a 100 mM stock solution of TTA in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of TTA. Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) before harvesting for downstream analysis (e.g., RNA extraction for gene expression analysis, cell lysis for western blotting).
Protocol 2: Fatty Acid Oxidation (FAO) Assay in Cultured Cells
This protocol is a general guideline for measuring the effect of TTA on the oxidation of a radiolabeled fatty acid substrate.
-
Cell Preparation: Seed cells in a multi-well plate and treat with TTA or vehicle as described in Protocol 1.
-
Assay Medium: Prepare an assay medium containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA).
-
Initiation of Assay: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add the assay medium to each well.
-
CO₂ Trapping: Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH) in a center well or suspended above the culture medium in a sealed plate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours). During this time, the cells will metabolize the radiolabeled fatty acid, releasing ¹⁴CO₂.
-
Measurement: Stop the reaction by adding an acid (e.g., perchloric acid) to the wells to release all dissolved CO₂ from the medium. Allow the plate to sit for a further period to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Quantification: Remove the filter paper and measure the amount of trapped radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Mandatory Visualizations
Caption: TTA signaling pathway.
Caption: General experimental workflow.
References
- 1. Proteomics identifies molecular networks affected by this compound and fish oil supplemented diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical steps in cellular fatty acid uptake and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound (TTA) treatment on lipid metabolism in salmon hearts-in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 9. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fish oil and the pan-PPAR agonist this compound affect the amino acid and carnitine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Tetradecylthioacetic Acid (TTA) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Tetradecylthioacetic acid (TTA) in cell culture.
FAQs: Understanding TTA's Off-Target Effects
Q1: What are the primary known off-target effects of TTA in cell culture?
A1: While TTA is known to be a pan-PPAR agonist, a significant body of evidence demonstrates that its effects on cell proliferation and apoptosis are often independent of PPAR activation.[1][2] The primary off-target effects observed in cancer cell lines include the induction of apoptosis through the intrinsic mitochondrial pathway and the initiation of endoplasmic reticulum (ER) stress.[1][2]
Q2: How does TTA induce apoptosis independently of PPARs?
A2: TTA-induced apoptosis is often mediated through direct effects on mitochondria. This includes the release of cytochrome c from the mitochondria into the cytosol, which is a key initiating event in the intrinsic apoptotic cascade.[1][2] This release subsequently leads to the activation of downstream caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.
Q3: What is the evidence for TTA-induced ER stress?
A3: Studies have shown that TTA treatment can lead to the upregulation of key markers of the unfolded protein response (UPR), which is indicative of ER stress. This can be a significant contributor to its anti-proliferative effects in cancer cells.
Q4: How do the off-target effects of TTA compare to other fatty acids like palmitic acid?
A4: TTA generally exhibits more potent anti-proliferative effects compared to saturated fatty acids like palmitic acid. While high concentrations of palmitic acid can reduce cell viability, TTA often induces these effects at lower concentrations and through distinct mechanisms involving potent induction of apoptosis and ER stress.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of TTA on Cell Viability
Possible Cause 1: Suboptimal TTA Concentration
-
Recommendation: The effective concentration of TTA can be highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 µM to 200 µM) and incubate for different time points (e.g., 24, 48, and 72 hours).
Possible Cause 2: TTA Solubility and Stability
-
Recommendation: TTA is a fatty acid and may require a carrier like bovine serum albumin (BSA) for efficient delivery to cells in culture. Ensure that your TTA stock solution is properly prepared and that the final concentration of the solvent (e.g., DMSO) in your culture medium is not cytotoxic.
Possible Cause 3: Cell Density and Health
-
Recommendation: The initial seeding density of your cells can influence their response to TTA. High cell densities can sometimes mask anti-proliferative effects. Ensure that your cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
Issue 2: Difficulty in Detecting TTA-Induced Apoptosis
Possible Cause 1: Assay Timing
-
Recommendation: The induction of apoptosis is a dynamic process. If you are not detecting an apoptotic signal, you may be missing the optimal time window. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity in your cell model.
Possible Cause 2: Insensitive Apoptosis Assay
-
Recommendation: Different apoptosis assays have varying sensitivities. Consider using multiple methods to confirm your results. For early apoptosis, Annexin V staining is a good choice. For later stages, a TUNEL assay or a caspase activity assay (measuring caspase-3/7, -8, or -9) can be more informative.
Possible Cause 3: Cell Line Resistance
-
Recommendation: Some cell lines may be inherently resistant to TTA-induced apoptosis due to the expression of anti-apoptotic proteins like Bcl-2. If you suspect this, you can assess the expression levels of key apoptotic regulators by Western blot.
Issue 3: Inconclusive Western Blot Results for ER Stress Markers
Possible Cause 1: Inappropriate Antibody Selection
-
Recommendation: Ensure you are using antibodies validated for the detection of your specific target proteins (e.g., GRP78/BiP, CHOP, phosphorylated PERK, phosphorylated eIF2α, and IRE1α) in your species of interest.
Possible Cause 2: Insufficient Protein Loading or Transfer
-
Recommendation: Quantify your protein lysates before loading and ensure equal loading across all lanes. Verify efficient protein transfer to the membrane using a Ponceau S stain.
Possible Cause 3: Transient Nature of UPR Activation
-
Recommendation: The activation of the UPR can be transient. A time-course experiment is recommended to capture the peak expression or phosphorylation of ER stress markers.
Quantitative Data Summary
Table 1: Reported IC50 Values for Palmitic Acid (PA) in Various Cancer Cell Lines (as a reference for fatty acid effects)
| Cell Line | Treatment Duration | IC50 (µM) |
| Ishikawa | 72 h | 348.2 ± 30.29 |
| ECC-1 | 72 h | 187.3 ± 19.02 |
Data for TTA is highly variable between cell lines and experimental conditions; therefore, it is recommended to determine the IC50 empirically for each specific cell type.[7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
TTA Treatment: Treat cells with a serial dilution of TTA (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of TTA for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Western Blot for ER Stress and Apoptosis Markers
-
Protein Extraction: Lyse TTA-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., CHOP, GRP78, cleaved caspase-3, cytochrome c, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: TTA's PPAR-independent signaling pathways leading to apoptosis.
Caption: Recommended experimental workflow for studying TTA's off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits growth of rat glioma cells ex vivo and in vivo via PPAR-dependent and PPAR-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Tetradecylthioacetic acid-induced cytotoxicity.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Tetradecylthioacetic acid (TTA) in in vitro experiments. It addresses potential issues related to its cytotoxic effects and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTA) and what are its primary cellular effects?
This compound (TTA) is a synthetic 3-thia fatty acid analogue. Due to the presence of a sulfur atom at the 3-position, it cannot be metabolized for energy via mitochondrial β-oxidation.[1][2] Its primary effects are mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[3] This activation leads to a range of metabolic changes, including enhanced fatty acid catabolism, and it also possesses anti-inflammatory and antioxidant properties.[3][4] In cancer cells, TTA has been shown to have an antiproliferative effect and can induce apoptosis.[1][2]
Q2: Is TTA cytotoxic to all cell types?
The cytotoxic effects of TTA appear to be selective for cancer cells.[1][2] In various cancer cell lines, including glioma, leukemia, and colon cancer, TTA has been found to inhibit cell growth and induce apoptosis.[1][2] Conversely, studies on healthy volunteers have shown TTA to be safe and well-tolerated, with no significant adverse effects on hematological or clinical chemical parameters.[1]
Q3: What is the mechanism of TTA-induced cytotoxicity in cancer cells?
In some cancer cells, the cytotoxic mechanism of TTA is linked to increased lipid peroxidation and oxidative stress.[2] It can also induce apoptosis through effects on the mitochondria, leading to a decrease in mitochondrial membrane potential and the release of cytochrome C.[2] Additionally, gene expression profiling in human colon cancer cells suggests that TTA may induce endoplasmic reticulum (ER) stress, leading to growth inhibition.[2]
Q4: Can TTA's antioxidant properties be leveraged in experiments?
Yes. TTA has demonstrated notable antioxidant effects. It can reduce oxidative stress and enhance mitochondrial function.[4] Specifically, TTA has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) and reduce the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage.[5] It is believed to exert these effects in part by interacting with metal ions like copper and iron, and through free radical scavenging.[5][6]
Troubleshooting Guide
Q1: I am observing unexpected cytotoxicity in my non-cancerous cell line after treatment with TTA. What should I investigate?
While TTA is generally considered non-toxic to normal cells, unexpected cytotoxicity could be due to several experimental factors:
-
Concentration: High concentrations of any compound can induce stress in cells. Verify that the concentration of TTA you are using is within the range reported in the literature for similar cell types.
-
Cell Line Sensitivity: Although uncommon, your specific cell line may have a unique sensitivity. Consider performing a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
-
Contaminants: Ensure the purity of your TTA stock and the absence of contaminants in your cell culture medium.
-
Secondary Effects of High Lipid Load: TTA can alter lipid metabolism. In cells that are not equipped to handle high rates of fatty acid oxidation, an accumulation of lipid intermediates could potentially cause lipotoxicity.
Q2: My cancer cell line is not responding to TTA treatment. Why might this be?
If you are not observing the expected anti-proliferative or cytotoxic effects of TTA on a cancer cell line, consider the following:
-
Cell Line Specificity: The cytotoxic effects of TTA can be cell-line dependent. Some cancer cells may be resistant to its effects.
-
PPAR Expression: The effects of TTA are largely mediated by PPARs. If your cancer cell line has low or absent expression of the relevant PPAR isoforms (especially PPARα), it may not respond to TTA.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the cellular response to TTA.
Q3: How can I mitigate oxidative stress if I suspect it's a confounding factor in my TTA experiment?
Although TTA is an antioxidant, its mechanism of action in cancer cells can involve the induction of oxidative stress.[2] If you wish to investigate the role of oxidative stress in your experimental system, you can co-treat the cells with a known antioxidant, such as N-acetylcysteine (NAC). A lack of a cytotoxic response in the presence of NAC would suggest that the observed effects of TTA are mediated by oxidative stress.
Data Presentation
Table 1: Summary of TTA Concentrations and Effects in In Vitro Studies
| Cell Line/System | TTA Concentration | Observed Effect | Reference |
| SW620 (human colon cancer) | Not specified | Reduced cell growth by 35% at 48h and 55% at 72h | [2] |
| LDL Oxidation Assay | 80 µmol/L | 100% reduction in lipid peroxide generation | [5] |
| Glioma and Leukemia cells | Not specified | Induction of apoptosis | [2] |
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
This protocol is adapted for assessing the effect of TTA on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
TTA Treatment: Prepare serial dilutions of TTA in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the TTA-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol can be used to assess the impact of TTA on intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with TTA as described above. Include a positive control (e.g., H2O2) and an untreated control.
-
DCFDA Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control.
Visualizations
References
- 1. Pharmacology and safety of this compound (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation of human SW620 colon cancer cells - gene expression profiling implies endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. genemedics.com [genemedics.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound and tetradecylselenoacetic acid inhibit lipid peroxidation and interact with superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility challenges with Tetradecylthioacetic acid studies.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetradecylthioacetic acid (TTA). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common reproducibility challenges encountered in TTA experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during in vitro and in vivo studies involving TTA.
Category 1: In Vitro Experimental Variability
Q1: Why am I observing inconsistent activation of Peroxisome Proliferator-Activated Receptors (PPARs) with TTA in my cell culture experiments?
A1: Variable PPAR activation is a significant reproducibility challenge. TTA is known to be a pan-PPAR agonist, activating all three isoforms with a preference ranking of PPARα > PPARδ > PPARγ in rodents.[1][2] Inconsistent results can stem from several factors:
-
Cell Line Differences: The metabolic machinery and relative expression of PPAR isoforms can vary significantly between cell lines (e.g., HepG2 liver cells vs. cultured human myotubes).[3] The response to TTA, particularly whether it's mediated by PPARα or PPARδ, can be cell-type specific.[3]
-
Compound Purity and Stability: The purity of the TTA batch can affect its potency. TTA is typically supplied as a white solid and should be stored at -20°C for long-term stability.[1][4] Degradation can lead to reduced activity.
-
Solubility Issues: TTA is soluble in DMSO and Dichloromethane.[1][5] Improper dissolution or precipitation in culture media can lead to inconsistent effective concentrations. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Serum Batch Variability: Fetal Calf Serum (FCS) is a common source of experimental variability. Batches can differ in their endogenous lipid and eicosanoid content, which may compete with or modulate the effects of TTA on PPARs.[6]
-
Culture Density and Conditions: Cell density can influence metabolic rates and cellular responses.[7] Ensure consistent seeding densities and culture conditions (CO2, temperature, media changes) across experiments.
Troubleshooting Steps:
-
Verify Compound: Confirm the purity of your TTA with the supplier's Certificate of Analysis. Use a fresh, properly stored aliquot.
-
Optimize Solubilization: Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, vortex thoroughly and ensure no precipitation occurs. Include a vehicle control (DMSO) in all experiments.
-
Standardize Cell Culture: Use cells with a consistent passage number. Standardize seeding density and the timing of TTA treatment. If possible, test and reserve a single large batch of FCS for the entire study.
-
Confirm Target Engagement: Use a positive control (e.g., a known specific PPARα agonist like GW7647) to confirm your assay system is working correctly.
Q2: My in vitro results with TTA don't align with published findings. What are the common pitfalls?
A2: Discrepancies are often related to subtle but critical differences in experimental setup. Beyond the points in Q1, consider:
-
Treatment Duration and Dose: The effects of TTA are highly dependent on the concentration and duration of exposure. Low concentrations may predominantly activate PPARα and PPARδ, while the effects of higher concentrations could be different.[3]
-
Endpoint Measurement: The method used to measure PPAR activation (e.g., reporter gene assay vs. qPCR for target gene expression) can yield different quantitative results.
-
Cellular Health: TTA can induce apoptosis in some cancer cell lines.[1] It's crucial to perform a viability assay (e.g., Trypan Blue, MTT) to ensure the observed effects are not due to cytotoxicity.
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Studies: Establish the optimal concentration and incubation time for your specific cell line and endpoint.
-
Cross-Validate Results: If possible, use multiple methods to assess the outcome. For example, if a reporter assay shows activation, confirm this by measuring the mRNA expression of known PPAR target genes (e.g., CPT1A, ACOX1).
-
Monitor Cell Viability: Always run a parallel cytotoxicity assay, especially when using higher concentrations or longer incubation times.
Category 2: In Vitro vs. In Vivo Discrepancies
Q1: Why do the effects of TTA observed in my animal models differ so significantly from my cell culture data?
A1: The transition from a controlled in vitro environment to a complex living organism introduces numerous variables.[8][9] This is a well-documented challenge in TTA research, where effects seen in rodent models can differ from cell studies and even preliminary human trials.[10][11]
-
Metabolism and Bioavailability: In vivo, TTA is metabolized. A notable metabolite is the delta-9 desaturated form (TTA:1n-8), which is detectable in plasma.[12] The parent compound and its metabolites may have different activities and tissue distribution, leading to effects not observable in vitro.
-
Systemic vs. Cellular Effects: In an animal, TTA's effects are the result of its integrated action on multiple organs, primarily the liver, adipose tissue, and muscle.[2][13] For instance, TTA-induced increases in hepatic fatty acid oxidation can drain fatty acids from the blood, affecting other tissues in a way that cannot be replicated in a single-cell-type culture.[2]
-
Species Differences: The response to PPARα activation, a primary mechanism of TTA, differs between rodents and humans.[11] Rodent models often show a more pronounced response, which may not translate directly to human physiology. This is highlighted by mixed results in human clinical studies, where one trial showed no significant change in blood lipids, while another found TTA attenuates dyslipidemia.[10][12]
-
Dietary Interactions: In animal studies, the background diet (e.g., standard chow vs. high-fat diet) profoundly influences the outcomes of TTA treatment.[2][11] TTA has been shown to prevent high-fat diet-induced adiposity and insulin (B600854) resistance, an effect that is dependent on this dietary challenge.[2]
Troubleshooting Steps:
-
Acknowledge Complexity: Recognize that in vitro studies model cellular-level responses, while in vivo studies reflect systemic outcomes. Use in vitro data to form hypotheses to be tested in vivo.[14]
-
Characterize Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, measure plasma concentrations of TTA and its key metabolites in your animal model to correlate exposure with observed effects.
-
Control Dietary Variables: Clearly define and report the composition of the diet used in animal studies, as this is a critical interacting variable.
Quantitative Data Summary: Highlighting Inconsistencies
The variability in TTA's effects is evident when comparing quantitative data across different studies. The tables below summarize key findings and highlight the challenges in reproducing outcomes.
Table 1: Comparison of TTA Effects on Human Lipid Profiles
| Study | Subject Population | TTA Dose | Duration | Key Lipid Profile Changes | Reference |
|---|---|---|---|---|---|
| Pettersen et al. (2008) | Healthy Volunteers | 200-1000 mg/day | 7 days | No significant changes in blood lipids or free fatty acids. | [12] |
| Løvås et al. (2009) | Male Patients with Type 2 Diabetes | 1000 mg/day | 28 days | LDL cholesterol decreased; HDL apolipoproteins A1 and A2 increased. |[3] |
Table 2: Varied Effects of TTA on Gene Expression and Metabolism in Rodent Models
| Study | Animal Model | TTA Dose | Key Findings | Reference |
|---|---|---|---|---|
| Madsen et al. (2002) | Wistar Rats (High-Fat Diet) | Not specified | Induced hepatic expression of PPARα-responsive genes for fatty acid oxidation; Unaffected PPARγ target genes in adipose tissue. | [2] |
| Burri et al. (2011) | hTNFα Transgenic Mice (High-Fat Diet) | 0.6% w/w in diet | Decreased plasma triacylglycerol (TAG); Reduced activity of fatty acid synthase (FAS) in the liver. | [11] |
| Flindt et al. (2020) | C57BL/6J Mice (High-Fat Diet) | 0.75% w/w in diet | Reduced plasma TAG but increased liver TAG; Induced Abca1 (cholesterol efflux) mRNA in the small intestine but not the liver. | [15] |
| Bjørndal et al. (2013) | Wistar Rats (DSS-induced colitis) | 0.4% w/w in diet | Upregulated Pparg mRNA expression in the colon. |[16] |
Visualizations: Pathways and Workflows
Signaling and Troubleshooting Diagrams
The following diagrams illustrate the primary signaling pathway for TTA and provide logical workflows for experimentation and troubleshooting.
Caption: TTA primarily acts by activating PPARα and PPARδ, leading to changes in gene expression.
Caption: A logical workflow for troubleshooting inconsistent results in TTA studies.
Detailed Experimental Protocol
This section provides a generalized protocol for a key in vitro experiment. Researchers should adapt concentrations and timings based on their specific cell line and hypothesis.
Protocol: Quantifying TTA-Induced PPARα Target Gene Expression in HepG2 Cells
This protocol outlines the steps to treat human hepatocyte (HepG2) cells with TTA and measure the resulting change in the expression of a PPARα target gene, CPT1A, using quantitative PCR (qPCR).
1. Materials and Reagents:
-
HepG2 cells (ATCC® HB-8065™)
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (TTA), ≥98% purity
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for human CPT1A and a reference gene (e.g., GAPDH or ACTB)
-
6-well cell culture plates, sterile
2. Experimental Workflow:
Caption: A step-by-step workflow for a TTA cell culture experiment, highlighting critical stages.
3. Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
TTA Stock Preparation: Prepare a 100 mM stock solution of TTA in DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
Preparation of Treatment Media: On the day of the experiment, dilute the TTA stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest TTA dose.
-
Cell Treatment: Aspirate the growth medium from the cells, wash once with sterile PBS, and add the prepared treatment media to the respective wells.
-
Incubation: Return the plates to the incubator for a predetermined time (e.g., 24 hours).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and proceed with cell lysis and total RNA extraction according to the manufacturer's protocol of your chosen kit. Quantify RNA and assess its purity (A260/280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a reliable synthesis kit.
-
qPCR Analysis: Set up qPCR reactions in triplicate for each sample, for both the target gene (CPT1A) and the reference gene.
-
Data Analysis: Calculate the relative expression of CPT1A normalized to the reference gene using the delta-delta Ct (ΔΔCt) method, comparing the TTA-treated samples to the vehicle control.
References
- 1. usbio.net [usbio.net]
- 2. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound (TTA) [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. akadeum.com [akadeum.com]
- 8. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 9. verywellhealth.com [verywellhealth.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and safety of this compound (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ergo-log.com [ergo-log.com]
- 14. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 15. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates inflammation and has antioxidative potential during experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Tetradecylthioacetic Acid vs. Fenofibrate in the Regulation of PPAR Target Genes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peroxisome proliferator-activated receptor (PPAR) agonists is critical for advancing therapeutic strategies for metabolic disorders. This guide provides a comprehensive, data-driven comparison of two such agonists: Tetradecylthioacetic acid (TTA) and fenofibrate (B1672516), focusing on their differential effects on PPAR target genes.
This compound (TTA) is a modified fatty acid that acts as a pan-PPAR agonist, with a notable preference for the PPARα subtype.[1] Fenofibrate, a widely prescribed lipid-lowering drug, is a selective PPARα agonist.[2] Both compounds exert their therapeutic effects, primarily the modulation of lipid and glucose metabolism, by activating PPARs and subsequently regulating the expression of a vast network of target genes. This guide will delve into the quantitative differences in their regulatory profiles, detail the experimental methodologies used to elucidate these effects, and visualize the underlying signaling pathways.
Quantitative Comparison of PPAR Target Gene Regulation
The following table summarizes the quantitative effects of TTA and fenofibrate on the expression of key PPAR target genes involved in fatty acid metabolism. It is important to note that the data are compiled from various studies employing different experimental models and conditions, which may influence the observed magnitude of gene regulation.
| Target Gene | Function | Compound | Experimental Model | Fold Change in mRNA Expression | Reference |
| Fatty Acid Oxidation | |||||
| Acyl-CoA Oxidase 1 (ACOX1) | Rate-limiting enzyme in peroxisomal β-oxidation | TTA | Rat Liver (in vivo) | Increased | [2] |
| Fenofibrate | Mouse Liver (in vivo) | Markedly Upregulated | [2] | ||
| Fenofibrate | Human Hepatocytes (in vitro) | Induced | |||
| Carnitine Palmitoyltransferase 1A (CPT1A) | Rate-limiting enzyme in mitochondrial β-oxidation | TTA | Primary Rat Hepatocytes (in vitro) | Increased | [2] |
| Fenofibrate | Human Hepatocytes (in vitro) | Induced | |||
| Carnitine Palmitoyltransferase 2 (CPT2) | Mitochondrial β-oxidation | TTA | Rat Liver (in vivo) | Increased | [2] |
| Fenofibrate | Mouse Liver (in vivo) | Upregulated | |||
| Hydroxyacyl-CoA Dehydrogenase alpha/beta subunit (HADHA/HADHB) | Mitochondrial β-oxidation | Fenofibrate | Humanized Mouse Liver (in vivo) | Upregulated | |
| Very Long Chain Acyl-CoA Dehydrogenase (ACADVL) | Mitochondrial β-oxidation | Fenofibrate | Humanized Mouse Liver (in vivo) | Upregulated | |
| Fatty Acid Transport & Binding | |||||
| Fatty Acid Translocase (CD36) | Fatty acid uptake | TTA | Mouse Small Intestine (in vivo) | ~2-3 fold increase | [1] |
| Liver Fatty Acid Binding Protein (FABP1) | Intracellular fatty acid transport | TTA | Mouse Small Intestine (in vivo) | ~2-3 fold increase | [1] |
| Fenofibrate | Humanized Mouse Liver (in vivo) | Upregulated | |||
| Ketogenesis | |||||
| 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 (HMGCS2) | Rate-limiting enzyme in ketogenesis | TTA | Rat Liver (in vivo) | Increased | [2] |
| Fenofibrate | Humanized Mouse Liver (in vivo) | Upregulated | |||
| Lipid Droplet Proteins | |||||
| Perilipin 2 (PLIN2/ADRP) | Lipid droplet coating | Fenofibrate | Humanized Mouse Liver (in vivo) | Upregulated | |
| Other PPAR Target Genes | |||||
| Cytochrome P450 4A1 (CYP4A1) | Fatty acid ω-oxidation | Fenofibrate | Mouse Liver (in vivo) | Markedly Upregulated | [2] |
| Vanin 1 (VNN1) | Pantetheinase | Fenofibrate | Humanized Mouse Liver (in vivo) | Upregulated | |
| Fibroblast Growth Factor 21 (FGF21) | Metabolic regulation | TTA | Mouse Liver (in vivo) | Increased | [1] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental setups. Below are detailed methodologies for key experiments cited.
In Vivo Animal Studies
-
Animal Models: Studies on TTA and fenofibrate have utilized various rodent models, including Sprague-Dawley rats and C57BL/6 mice. For instance, in a study investigating TTA's effects, male Wistar rats were administered the compound daily via oral gavage.[2] In fenofibrate studies, mice have been fed a diet supplemented with the drug.
-
Drug Administration: TTA has been administered as a dietary supplement, for example, at 0.3% (w/w) in the diet for a specified number of weeks. Fenofibrate is also typically mixed into the animal chow at concentrations ranging from 0.05% to 0.2% (w/w).
-
Tissue Collection and Analysis: Following the treatment period, animals are euthanized, and tissues such as the liver and small intestine are harvested. Gene expression analysis is then performed using techniques like quantitative real-time PCR (qPCR) or microarray analysis to determine the fold change in mRNA levels of target genes. Protein levels are often assessed by Western blotting.
In Vitro Cell Culture Experiments
-
Cell Lines: Primary hepatocytes isolated from rats or humans, as well as human hepatoma cell lines like HepG2, are commonly used to study the direct effects of these compounds on liver cells.
-
Treatment Conditions: Cells are typically incubated with varying concentrations of TTA or fenofibrate for a specific duration (e.g., 24 to 72 hours).
-
Gene Expression Analysis: After treatment, total RNA is extracted from the cells, and the expression levels of PPAR target genes are quantified using qPCR. Luciferase reporter assays are also employed to measure the transcriptional activity of PPARs in response to the agonists.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: PPAR signaling pathway activated by TTA and fenofibrate.
Caption: Workflow for analyzing PPAR target gene expression.
References
A Comparative Analysis of TTA and Clofibrate on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Tetradecylthioacetic acid (TTA) and clofibrate (B1669205) on lipid metabolism. Both compounds are known peroxisome proliferator-activated receptor alpha (PPARα) agonists, playing a crucial role in the regulation of lipid homeostasis. This document synthesizes experimental data to offer an objective comparison of their performance, supported by methodological details and pathway visualizations.
Mechanism of Action: PPARα Activation
Both TTA and clofibrate exert their primary effects by activating PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of a suite of genes involved in fatty acid uptake, activation, and catabolism.
The signaling cascade initiated by TTA and clofibrate leads to several key metabolic changes:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX).[2][3]
-
Reduced Triglyceride Levels: Enhanced fatty acid catabolism reduces the substrate availability for triglyceride synthesis and subsequent packaging into very-low-density lipoproteins (VLDL) in the liver.[4]
-
Modulation of Cholesterol Levels: Effects on cholesterol homeostasis are complex, involving changes in synthesis, catabolism, and transport.
Below is a diagram illustrating the general signaling pathway for PPARα activation.
Comparative Efficacy on Lipid Parameters
While direct head-to-head trials are limited, data synthesized from various rodent studies provide a comparative overview of the effects of TTA and clofibrate on key lipid metabolic markers.
| Parameter | TTA | Clofibrate | Reference |
| Plasma Triglycerides | Significant Reduction | Significant Reduction | [5],[6] |
| Total Plasma Cholesterol | Reduction | Reduction | [7], |
| Hepatic Fatty Acid Oxidation | Increased | Increased | [8],[9] |
| Hepatic CPT1 mRNA Expression | Increased | Increased | [2],[3] |
| Hepatic ACOX1 mRNA Expression | Increased | Increased | [2],[3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines common experimental methodologies used in the assessment of TTA and clofibrate.
Animal Model and Treatment
-
Animal Model: Male Wistar rats are frequently used for studying lipid metabolism.[5]
-
Acclimatization: Animals are typically housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Diet: A standard laboratory chow or a high-fat diet is provided to establish baseline lipid profiles or induce dyslipidemia.[5]
-
Drug Administration: TTA or clofibrate is administered as a dietary supplement or via oral gavage. Dosages can vary, but a common approach is to mix the compound into the feed at a specified concentration (e.g., 0.3% w/w for TTA).[5]
-
Duration: Treatment duration typically ranges from several days to a few weeks to observe significant metabolic changes.
Sample Collection and Analysis
-
Blood Sampling: Blood is collected from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation for lipid analysis.
-
Tissue Harvesting: The liver is excised, weighed, and snap-frozen in liquid nitrogen for subsequent gene expression and enzyme activity assays.
-
Lipid Analysis: Plasma triglycerides and total cholesterol are measured using standard enzymatic colorimetric kits.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue. The mRNA expression levels of target genes (e.g., CPT1, ACOX1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Below is a diagram illustrating a typical experimental workflow for these studies.
Logical Comparison of Effects
Based on the available data, both TTA and clofibrate are effective PPARα agonists that improve lipid profiles primarily by enhancing hepatic fatty acid oxidation. While their core mechanism is similar, the magnitude of their effects and potential off-target activities may differ.
The following diagram provides a logical comparison of the established effects of TTA and clofibrate on lipid metabolism.
Conclusion
Both TTA and clofibrate are potent modulators of lipid metabolism, acting through the PPARα signaling pathway. Their demonstrated efficacy in reducing plasma triglycerides and cholesterol, coupled with their ability to upregulate fatty acid oxidation, underscores their importance in lipid research and potential therapeutic applications. While their overall effects are comparable, further direct comparative studies are warranted to elucidate subtle differences in their potency, specificity, and long-term effects. This guide provides a foundational comparison based on current scientific literature to aid researchers in their ongoing investigations into lipid metabolic disorders.
References
- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Action of clofibrate and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases fat metabolism and improves cardiac function in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypolipidemic effect of clofibrate and fatty acid oxidation in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetradecylthioacetic Acid (TTA) as a PPAR Alpha Agonist in Human vs. Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetradecylthioacetic acid (TTA) as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist in human and mouse cells. The information is synthesized from multiple studies to highlight species-specific differences, which are critical for translating preclinical findings to human applications.
Executive Summary
Comparative Analysis of TTA's PPARα Agonism
The following table summarizes the observed effects of TTA and the general responsiveness of human and mouse PPARα to agonists.
| Feature | Human Cells | Mouse/Rodent Cells | Key Observations & Citations |
| Cell Line Examples | HepG2 (liver), HUVEC (endothelial), Cultured Myotubes | Primary hepatocytes, 3T3-L1 (preadipocytes) | Studies have utilized various cell lines to investigate TTA's effects.[1][2][4] |
| PPARα Agonism | Acts as a pan-PPAR agonist with predominant PPARα and PPARδ activation at low concentrations in HepG2 cells.[4] | Potent activator of PPARα in the liver.[1][5] | TTA's agonism in human cells may be more complex, involving other PPAR isoforms. |
| Target Gene Upregulation | Did not enhance PPARα target genes (e.g., CD36, FAO) in TNF-α–stimulated HUVECs.[1] | Markedly enhanced expression of PPARα target genes (L-FABP, CD36, FAO) in the liver.[1] | This suggests a cell-type and context-specific response in human cells. |
| Anti-inflammatory Effects | Suppressed TNF-α–induced expression of VCAM-1 and IL-8 in HUVECs.[1] | Attenuated VCAM-1 and chemokine expression in the liver, an effect absent in PPARα knockout mice.[1] | The anti-inflammatory effects in human endothelial cells may involve PPARα-independent pathways.[1] |
| General Agonist Sensitivity | Generally exhibits a weaker response to various agonists (e.g., phthalates, PFAAs, Wy-14,643) compared to the mouse receptor.[2][3][6] | Generally more sensitive to activation by various agonists, often at lower concentrations.[2][3] | This well-documented species difference for other agonists suggests a similar pattern may exist for TTA. |
PPARα Signaling Pathway
PPARs are ligand-activated transcription factors that regulate gene expression.[7][8] Upon activation by a ligand like TTA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[8][9]
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
Tetradecylthioacetic acid versus eicosapentaenoic acid on inflammation.
An Objective Comparison of Tetradecylthioacetic Acid and Eicosapentaenoic Acid on Inflammatory Processes
For researchers and professionals in drug development, understanding the nuanced anti-inflammatory mechanisms of bioactive lipids is crucial. This guide provides a detailed, data-driven comparison of two such compounds: this compound (TTA), a synthetic modified fatty acid, and Eicosapentaenoic acid (EPA), a well-known omega-3 polyunsaturated fatty acid.
Introduction to the Compounds
This compound (TTA) is a synthetic fatty acid analogue characterized by a sulfur atom substitution at the 3-position, which prevents its complete β-oxidation.[1] This structural modification enhances its biological activity, including the activation of peroxisome proliferator-activated receptors (PPARs).[1][2][3] TTA has garnered attention for its diverse effects, including hypolipidemic, antioxidant, and anti-inflammatory properties.[4][5][6]
Eicosapentaenoic acid (EPA) is a long-chain omega-3 fatty acid predominantly found in oily fish and marine sources.[7][8] Its role in mitigating inflammatory conditions is well-documented.[8][9] EPA exerts its effects through multiple pathways, including competition with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), and by serving as a precursor to a series of potent inflammation-resolving mediators.[7][10][11]
Mechanisms of Anti-Inflammatory Action
While both TTA and EPA exhibit anti-inflammatory properties, they operate through distinct primary mechanisms.
This compound (TTA): A PPAR-Mediated Modulator
TTA's primary anti-inflammatory action is mediated through its function as a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a preference for PPARα.[1][2][12] PPARs are nuclear receptors that, upon activation, regulate the expression of numerous genes involved in lipid metabolism and inflammation.
The proposed mechanism involves:
-
PPAR Activation: TTA binds to and activates all three PPAR isoforms (α, δ/β, γ).[6][12]
-
Gene Regulation: Activated PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Downregulation of Pro-inflammatory Factors: This leads to the transcriptional repression of key pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-8) and adhesion molecules (e.g., VCAM-1).[5] Studies have shown that the anti-inflammatory effects of TTA on VCAM-1 and IL-8 expression are absent in PPARα knockout mice, confirming the central role of this receptor.[5]
Eicosapentaenoic Acid (EPA): A Multi-Faceted Inhibitor
EPA's anti-inflammatory effects are more diverse and involve several interconnected mechanisms:
-
Competition with Arachidonic Acid (AA): EPA competes with AA for the same metabolic enzymes, cyclooxygenase (COX) and lipoxygenase (LOX).[10] Metabolism of AA produces highly pro-inflammatory eicosanoids (e.g., Prostaglandin E2, Leukotriene B4). In contrast, the eicosanoids derived from EPA are significantly less inflammatory or are anti-inflammatory.[7][8][13]
-
Inhibition of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and adhesion molecules.[7][14] EPA has been shown to inhibit the activation of the NF-κB pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus.[14][15]
-
Precursor to Resolvins: EPA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins of the E-series (e.g., Resolvin E1).[7][11] These molecules actively promote the resolution of inflammation, a process distinct from simply blocking pro-inflammatory signals.
Quantitative Comparison of Effects on Inflammatory Markers
The following table summarizes quantitative data from various studies, demonstrating the effects of TTA and EPA on key inflammatory markers. It is important to note that direct head-to-head comparisons in the same experimental system are limited; thus, these data are compiled from separate studies.
| Compound | Experimental Model | Inflammatory Stimulus | Concentration / Dose | Target Marker | Observed Effect | Reference |
| TTA | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (10 ng/mL) | 50 µM | VCAM-1 (protein) | ~50% reduction | [5] |
| TTA | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (10 ng/mL) | 50 µM | IL-8 (protein) | ~40% reduction | [5] |
| TTA | hTNFα transgenic mice | High-fat diet | 0.3% w/w in diet | Serum Triacylglycerol | Significant reduction | [6] |
| EPA | Human Monocytic THP-1 Cells | LPS (100 ng/mL) | 50 µM | TNF-α (protein) | Significant decrease | [14] |
| EPA | RAW 264.7 Macrophages | LPS | 24h pre-treatment | TNF-α secretion | 36% reduction | [16] |
| EPA | Caco-2 Enterocytes | Cytokine mix | 22-day culture | ICAM-1 expression | Significantly lower vs. AA | [17] |
| EPA | Human Subjects with Obesity | N/A | 4.8 g/day (3 months) | AA/EPA Ratio | Decreased from 13.6 to 3.4 | [18] |
| EPA | Human Subjects with Acute Lung Injury | N/A | Enteral fish oil | BALF IL-8 | No significant difference vs. placebo | [19] |
Note: LPS (Lipopolysaccharide), TNF-α (Tumor Necrosis Factor-alpha), VCAM-1 (Vascular Cell Adhesion Molecule-1), IL-8 (Interleukin-8), AA (Arachidonic Acid), BALF (Bronchoalveolar lavage fluid).
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols from the cited studies.
Protocol 1: TTA Effect on Endothelial Cell Activation (based on[5])
-
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium.
-
Treatment: Cells were pre-incubated with varying concentrations of TTA (e.g., 50 µM) for 24 hours.
-
Inflammatory Stimulus: Following pre-incubation, cells were stimulated with human recombinant TNF-α (10 ng/mL) for 4-24 hours to induce an inflammatory response and expression of adhesion molecules.
-
Measurement:
-
Protein Levels: Supernatants were collected to measure secreted IL-8 levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
mRNA Expression: Total RNA was extracted, and VCAM-1 and IL-8 mRNA levels were quantified using quantitative real-time PCR (qPCR).
-
Monocyte Adhesion: TNF-α-activated HUVECs were co-cultured with fluorescently labeled monocytes to quantify adhesion under flow conditions.
-
Protocol 2: EPA Effect on Macrophage Cytokine Production (based on[14])
-
Cell Model: Human monocytic THP-1 cells were differentiated into macrophages.
-
Treatment: Macrophages were pre-incubated with EPA for a specified duration.
-
Inflammatory Stimulus: Cells were then stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a strong inflammatory response.
-
Measurement:
-
Cytokine Secretion: TNF-α levels in the culture medium were quantified by ELISA.
-
NF-κB Activation: Nuclear extracts were prepared, and the DNA-binding activity of NF-κB was analyzed using an Electrophoretic Mobility Shift Assay (EMSA).
-
IκBα Degradation: Whole-cell lysates were analyzed by Western blotting using antibodies specific for IκBα and its phosphorylated form to assess its degradation and phosphorylation status.
-
Summary and Conclusion
Both this compound and Eicosapentaenoic acid demonstrate significant anti-inflammatory potential, but their mechanisms of action are distinct, suggesting they may be suited for different therapeutic contexts.
-
TTA acts as a potent transcriptional regulator, primarily through the activation of PPARs. Its effects are rooted in altering the genetic expression profile of inflammatory cells. This makes it a compelling candidate for chronic inflammatory conditions where metabolic dysregulation is a contributing factor.[4][6]
-
EPA employs a multi-pronged approach. It directly competes with pro-inflammatory precursors, inhibits a central inflammatory signaling pathway (NF-κB), and generates metabolites that actively resolve inflammation.[7][10][14] This broad-spectrum activity underscores its established benefits in cardiovascular health and other inflammatory diseases.[10][11]
For drug development professionals, the choice between targeting PPAR-mediated transcription (like TTA) and modulating eicosanoid/SPM pathways and NF-κB signaling (like EPA) depends on the specific pathology being addressed. TTA represents a targeted approach to modulating metabolic inflammation, while EPA offers a broader, more systemic anti-inflammatory and pro-resolving effect. Further head-to-head clinical studies are necessary to fully delineate their comparative efficacy in various human inflammatory diseases.
References
- 1. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. genemedics.com [genemedics.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Eicosapentaenoic Acid Works in the Body - YanggeBiotech [yanggebiotech.com]
- 8. sbctc-whatcomctc.primo.exlibrisgroup.com [sbctc-whatcomctc.primo.exlibrisgroup.com]
- 9. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pan-PPAR ligand induces hepatic fatty acid oxidation in PPARalpha-/- mice possibly through PGC-1 mediated PPARdelta coactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eicosapentaenoic acid modulates arachidonic acid metabolism in rat alveolar macrophages activated by silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. EPA and DHA exposure alters the inflammatory response but not the surface expression of Toll-like receptor 4 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arachidonic acid but not eicosapentaenoic acid (EPA) and oleic acid activates NF-kappaB and elevates ICAM-1 expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation [frontiersin.org]
- 19. A Phase II Randomized Placebo-Controlled Trial of Omega-3 Fatty Acids for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Cross-Validating Thermal Target Engagement with Genetic Knockout Models
An objective comparison of Thermal Proteome Profiling (TPP) and Thermal Shift Assay (TSA) findings with the gold standard of genetic validation for enhanced confidence in drug target identification.
In the landscape of drug discovery, identifying the specific molecular targets of a compound is a critical step. Phenotypic screening, while powerful, often yields hits with unknown mechanisms of action. Target deconvolution techniques are therefore essential to bridge this gap. Thermal Target Engagement (TTA) methods, including Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assays (CETSA), have emerged as powerful tools to assess drug-protein interactions directly in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1] However, a change in thermal stability does not always equate to a functional consequence.
Therefore, orthogonal validation is paramount to confirm that the identified protein "hit" is not just a binding partner but is also responsible for the drug's observed physiological effect. Genetic knockout (KO) technologies, most notably CRISPR-Cas9, represent the gold standard for such functional validation.[2] By completely removing the target protein, researchers can determine if the resulting cellular phenotype mimics or occludes the effect of the compound, thereby providing strong evidence for a causal link.
This guide provides a comparative overview of TTA methodologies and their cross-validation with genetic knockout models, offering researchers detailed protocols, comparative data, and a clear workflow for integrating these powerful techniques.
The Integrated Target Validation Workflow
A systematic approach combining TTA with genetic knockout models provides a robust pipeline for moving from a bioactive compound to a validated drug target. The workflow begins with a broad, unbiased screen using TTA to identify all potential protein interactors and culminates in the functional validation of high-priority candidates using precise genetic editing.
Comparative Data: A Case Study with Panobinostat (B1684620)
To illustrate the synergy between TTA and genetic validation, we present a synthesized case study on Panobinostat, a pan-histone deacetylase (HDAC) inhibitor. TTA studies consistently identify HDACs as primary targets of Panobinostat due to significant thermal stabilization. A genome-wide CRISPR screen can then be employed to identify which genes, when knocked out, confer resistance to the drug, thereby validating their functional role in the drug's efficacy.
| Target Protein | TTA Finding (ΔTm) | Genetic Validation (CRISPR KO Phenotype) | Validation Status |
| HDAC1 | Significant Stabilization | Resistance to Panobinostat | Confirmed Target |
| HDAC2 | Significant Stabilization | Resistance to Panobinostat | Confirmed Target |
| HDAC3 | Moderate Stabilization | Resistance to Panobinostat | Confirmed Target |
| HDAC6 | Significant Stabilization | Partial Resistance | Confirmed Target |
| SIRT1 | No Significant Shift | Sensitization to Panobinostat | Functionally Relevant (Not a Direct Binding Target) |
| CREBBP | No Significant Shift | Resistance to Panobinostat | Functionally Relevant Downstream Effector |
This table is a representative summary based on findings from multiple studies. ΔTm values are qualitative; quantitative values vary by experiment. CRISPR KO phenotypes are based on resistance or sensitization to Panobinostat-induced cell death.[3][4]
This comparison highlights a crucial point: TTA identifies direct binding partners (HDACs), while genetic screens reveal key functional mediators of the drug's effect, which may include both direct targets and other proteins in the same pathway (SIRT1, CREBBP).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of these experiments. Below are condensed protocols for TTA and CRISPR-Cas9 knockout validation.
Protocol 1: Thermal Proteome Profiling (TPP)
This protocol outlines the key steps for a TPP experiment to identify compound targets in cultured cells.
-
Cell Culture and Treatment:
-
Culture mammalian cells (e.g., HEK293T, A549) to ~80% confluency.
-
Treat one pool of cells with the compound of interest at a desired concentration (e.g., 10 µM Panobinostat) and another pool with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 1-2 x 10⁷ cells/mL.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes, typically 10 aliquots per condition (Vehicle and Treated).
-
Heat each aliquot to a different temperature for 3 minutes using a PCR thermocycler with a gradient. A typical range is 37°C to 67°C. One aliquot is left at room temperature as a reference.
-
Cool samples at room temperature for 3 minutes.
-
-
Protein Extraction and Digestion:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate soluble proteins from precipitated aggregates by ultracentrifugation (100,000 x g for 20 min at 4°C).
-
Collect the supernatant containing the soluble protein fraction.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Label the peptide samples from each temperature point with isobaric tags (e.g., TMT10plex). This allows samples to be pooled and analyzed in a single mass spectrometry run.[5]
-
Analyze the pooled sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify peptides. Calculate the relative abundance of each protein at each temperature point compared to the unheated control.
-
Plot the relative protein abundance against temperature to generate melting curves for thousands of proteins.
-
Fit the curves to a sigmoidal function to determine the melting temperature (Tm) for each protein in both the vehicle and drug-treated conditions.
-
Proteins with a statistically significant shift in Tm (ΔTm) between the two conditions are considered potential targets.
-
Protocol 2: CRISPR-Cas9 Knockout and Validation
This protocol describes the generation of a knockout cell line for a candidate target gene identified by TPP.
-
sgRNA Design and Vector Construction:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using online tools (e.g., Benchling, CHOPCHOP). Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Cell Line Transfection and Selection:
-
Transfect the host cell line (the same used for TPP) with the sgRNA/Cas9 plasmid using lipid-based transfection or electroporation.
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.
-
-
Single-Cell Cloning and Expansion:
-
After selection, dilute the cell population for single-cell sorting into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single-cell clones until sufficient cell numbers are available for expansion and validation (typically 2-4 weeks).
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region by PCR and analyze the products by Sanger sequencing or Next-Generation Sequencing (NGS) to identify insertions/deletions (indels) that cause frameshift mutations.
-
Protein Level Analysis (Critical): Confirm the absence of the target protein using Western Blot or mass spectrometry. This is the most important validation step to confirm a functional knockout.[6]
-
-
Phenotypic Analysis:
-
Once knockout is confirmed, treat the knockout cell line and the parental (wild-type) cell line with the compound of interest across a range of concentrations.
-
Perform a relevant phenotypic assay (e.g., a cell viability assay like CellTiter-Glo).
-
If the knockout of the target gene confers resistance to the compound (i.e., the EC50 value increases significantly compared to wild-type cells), it strongly validates the protein as a functional target of the drug.
-
Visualizing the Validation Logic
The core principle of this cross-validation approach is to test a hypothesis generated by the TTA experiment. If a compound stabilizes a target, leading to a cellular effect, then removing that target should prevent the effect from occurring. This logical relationship can be visualized as a decision pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome-wide Analysis of Protein Thermal Stability in the Model Higher Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitors improve CRISPR-Cas9 mediated prime editing and base editing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetradecylthioacetic Acid (TTA) and Other Synthetic Fatty Acid Analogs in Modulating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tetradecylthioacetic acid (TTA), a pan-PPAR agonist, with other classes of synthetic fatty acid analogs, including PPARα agonists (Fibrates) and PPARγ agonists (Thiazolidinediones). The information presented is collated from preclinical and clinical studies to aid in the evaluation of these compounds for metabolic disease research and drug development.
Introduction to Synthetic Fatty Acid Analogs and PPAR Modulation
Synthetic fatty acid analogs are molecules designed to mimic or interfere with the metabolic pathways of natural fatty acids. A primary target for many of these analogs is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs are critical regulators of lipid and glucose homeostasis, and their activation can lead to profound effects on metabolism. There are three main isoforms:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to increased fatty acid oxidation and reduced triglyceride levels.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). Its activation enhances insulin (B600854) sensitivity by promoting the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues.
-
PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.
This guide will focus on comparing the efficacy of TTA, a pan-agonist that activates all three PPAR isoforms, with more selective PPAR agonists.
Data Presentation: A Comparative Overview of Efficacy
The following tables summarize the quantitative data from preclinical studies in rodent models of metabolic disease, providing a comparative view of the effects of TTA, Fibrates (Fenofibrate and Bezafibrate), and Thiazolidinediones (Pioglitazone and Rosiglitazone) on key metabolic parameters.
Table 1: Effects on Body Weight and Adiposity in Rodent Models of Obesity and Metabolic Syndrome
| Compound Class | Specific Analog | Animal Model | Diet | Dosage | Duration | Change in Body Weight | Change in Adipose Tissue Mass | Reference |
| Pan-PPAR Agonist | This compound (TTA) | Wistar rats | High-fat diet | ~200 mg/kg/day | 7 weeks | Reduced gain vs. control | Markedly decreased subcutaneous, epididymal, perirenal, and mesenteric depots | [1] |
| This compound (TTA) | hTNFα transgenic mice | High-fat diet | 0.6% of diet | 2 weeks | Significant decrease (-0.8g vs. +1.4g in control) | Not specified | [2] | |
| PPARα Agonist | Fenofibrate | C57BL/6J mice | High-fat diet | 50 mg/kg/day | 12 weeks | Prevented HFD-induced weight gain | Not specified | [3] |
| Fenofibrate | C57BL/6 mice | High-fat diet | 0.05% w/w | 13 weeks | Significantly different from HFD group | Not specified | [4] | |
| Pan-PPAR Agonist | Bezafibrate (B1666932) | Spontaneously hyperlipidemic rats | Standard | 75 mg/kg/day | Not specified | Not specified | Not specified | [5] |
| PPARγ Agonist | Pioglitazone | Zucker (fa/fa) rats | Standard | 20 mg/kg/day | 28 days | Increased food consumption and whole-body adiposity | Increased whole-body adiposity | [6] |
| Rosiglitazone (B1679542) | Akita mice (diabetic) | High-fat, high-cholesterol | 10 mg/kg/day | 4 months | Enhanced weight gain (11g vs. 4.4g in untreated) | Increased fat volume (7.4ml vs. 3.1ml in untreated) | [7] |
Table 2: Effects on Plasma Lipids in Rodent Models of Dyslipidemia
| Compound Class | Specific Analog | Animal Model | Diet | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Change in HDL-Cholesterol | Reference |
| Pan-PPAR Agonist | This compound (TTA) | hTNFα transgenic mice | High-fat diet | 0.6% of diet | 2 weeks | Drastic reduction (54%) | Increased | 39% increase | [2] |
| PPARα Agonist | Fenofibrate | C57BL/6J mice | High-fat diet | 50 mg/kg/day | Not specified | 35% decrease | Not specified | Not specified | [8] |
| Pan-PPAR Agonist | Bezafibrate | Hypertriglyceridemic humans | Not applicable | 400 mg/day | 12 weeks | 35% decrease | Not specified | Not specified | [3] |
| PPARγ Agonist | Pioglitazone | Wistar rats | High sucrose-fat diet | 20 mg/kg | 28 days | Significantly decreased | Not specified | Elevated | [9] |
| Pioglitazone | Wistar rats | High-fat diet | 10 and 30 mg/kg/day | 2 weeks | Significantly diminished | Significant reduction (30 mg/kg) | Not specified | [10] |
Table 3: Effects on Glucose Metabolism and Insulin Sensitivity in Rodent Models of Insulin Resistance
| Compound Class | Specific Analog | Animal Model | Diet | Dosage | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Improvement in Insulin Sensitivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pan-PPAR Agonist | this compound (TTA) | Not specified | Not specified | Not specified | Not specified | Improved insulin response | Reduced plasma levels of free fatty acids | Improved insulin response |[11] | | PPARα Agonist | Fenofibrate | C57BL/6J mice | High-fat diet | 50 mg/kg/day | 7 weeks | 42% decrease | 58% decrease | Improved glucose tolerance |[8] | | PPARγ Agonist | Pioglitazone | Wistar rats | High sucrose-fat diet | 20 mg/kg | 28 days | Not specified | Significantly decreased | Markedly improved |[9] | | | Pioglitazone | Wistar rats | High-fat diet | 10 and 30 mg/kg/day | 2 weeks | No significant effect | Significantly diminished | Reversed oral glucose intolerance |[10] | | | Rosiglitazone | Goto-Kakizaki rats (diabetic) | Standard | 5 and 10 mg/kg/day | 23 days | 7-10% lower than control | Not specified | Enhanced insulin sensitivity |[12] | | | Rosiglitazone | Type 2 diabetic patients | Not applicable | 4 mg BID | 3 months | 12.2% decrease | 23.7% decrease | 68% improvement in insulin-stimulated glucose metabolism |[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
In Vivo Efficacy Study in a Rodent Model of Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (HFD), typically providing 45-60% of calories from fat. A control group is maintained on a standard chow diet.
-
Acclimatization: Animals are acclimated for at least one week before the start of the study.
-
Grouping and Treatment: Mice are randomly assigned to experimental groups (e.g., HFD control, HFD + TTA, HFD + Fenofibrate). The test compounds are typically administered daily by oral gavage.
-
Dosage Preparation: The compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Parameters Monitored:
-
Body Weight and Food Intake: Measured weekly.
-
Glucose Tolerance Test (GTT): Performed at the end of the study to assess glucose homeostasis.
-
Blood Collection: At the end of the study, blood is collected via cardiac puncture or from the retro-orbital sinus for analysis of plasma lipids (triglycerides, total cholesterol, HDL-C, LDL-C) and insulin.
-
Tissue Collection: Liver and various adipose tissue depots (e.g., epididymal, subcutaneous) are excised and weighed. A portion of the tissue is snap-frozen in liquid nitrogen for gene expression analysis, and another portion is fixed in formalin for histological analysis.
-
Oral Gavage Procedure in Rodents
-
Purpose: To administer a precise dose of a compound directly into the stomach.
-
Equipment:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip to prevent esophageal injury.
-
Syringe.
-
-
Procedure:
-
The animal is gently but firmly restrained to immobilize the head and straighten the neck and esophagus.
-
The gavage needle, attached to the syringe containing the dosing solution, is carefully inserted into the mouth and passed over the tongue into the esophagus.
-
The needle is advanced slowly and gently until it reaches the stomach. Resistance may indicate entry into the trachea, in which case the needle should be immediately withdrawn.
-
The solution is administered slowly.
-
The needle is then carefully withdrawn.
-
The animal is monitored for any signs of distress after the procedure.
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Purpose: To assess the ability of an animal to clear a glucose load from the bloodstream, a measure of insulin sensitivity.
-
Procedure:
-
Mice are fasted for a specified period, typically 4-6 hours, with free access to water.
-
A baseline blood sample (time 0) is collected from the tail vein to measure blood glucose.
-
A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered orally via gavage.
-
Blood samples are then collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
The area under the curve (AUC) of the blood glucose concentration over time is calculated to quantify glucose tolerance.
-
Measurement of Plasma Lipids
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma (the liquid component).
-
Analysis: Commercially available enzymatic colorimetric assay kits are typically used to measure the concentrations of total cholesterol, triglycerides, and HDL-cholesterol in the plasma samples. LDL-cholesterol is often calculated using the Friedewald equation.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by these synthetic fatty acid analogs and a typical experimental workflow.
Caption: PPAR signaling pathways activated by different synthetic fatty acid analogs.
Caption: A typical experimental workflow for evaluating the efficacy of synthetic fatty acid analogs.
Conclusion
This compound (TTA), as a pan-PPAR agonist, demonstrates a broad spectrum of effects on lipid and glucose metabolism, often leading to reductions in body weight, adipose tissue mass, and plasma triglycerides, alongside improvements in insulin sensitivity. In comparison, fibrates, as PPARα agonists, primarily excel in lowering triglyceride levels through enhanced fatty acid oxidation. Thiazolidinediones, acting on PPARγ, are particularly effective at improving insulin sensitivity, though this can be associated with an increase in body weight and adiposity due to their role in promoting fat storage.
The choice of a particular synthetic fatty acid analog for research or therapeutic development will depend on the specific metabolic dysregulation being targeted. TTA's multifaceted activity makes it an interesting candidate for conditions with complex metabolic disturbances, while the more selective agonists may be preferable when a more targeted effect is desired. The provided data and protocols offer a foundation for the comparative evaluation of these compounds in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Peroxisomal Fitness: A Potential Protective Mechanism of Fenofibrate against High Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice [e-dmj.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of bezafibrate on serum lipids in normo- and spontaneously hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Does rosiglitazone affect adiposity and cardiac function in genetic diabetic mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate inhibits adipocyte hypertrophy and insulin resistance by activating adipose PPARα in high fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 12. Modeling Disease Progression and Rosiglitazone Intervention in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TTA and Bezafibrate on Triglyceride Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Tetradecylthioacetic acid (TTA) and bezafibrate (B1666932) on triglyceride levels, drawing on available experimental data. While direct head-to-head clinical trials are limited, this document synthesizes findings from individual studies to offer insights into their respective efficacy, mechanisms of action, and experimental considerations.
Quantitative Data on Triglyceride Reduction
The following table summarizes the triglyceride-lowering effects of TTA and bezafibrate as reported in various studies. It is important to note the differences in study populations, designs, and durations when comparing these data.
| Compound | Study Population | Dosage | Duration | Triglyceride Reduction (%) | Reference |
| This compound (TTA) | Male patients with type 2 diabetes | 1 g/day | 28 days | Attenuated dyslipidemia (specific % not stated) | [1] |
| Healthy male volunteers | 200-1000 mg/day | 7 days | No significant change | [2] | |
| Mice on a high-fat diet | 0.75% (w/w) of diet | 6 weeks | ~67% (3-fold decrease) | [3][4] | |
| Bezafibrate | Patients with coronary artery disease (BIP trial) | 400 mg/day | 6.2 years (mean) | 21% | [5] |
| Patients with coronary artery disease and high baseline triglycerides (≥200 mg/dL) | 400 mg/day | 5 years | Significant reduction (associated with a 39.5% reduction in primary endpoint) | [5][6] | |
| Patients with hypertriglyceridemia | 400 mg/day | 24 weeks | 34.7% | [7][8] | |
| Patients with idiopathic or diabetes-related hyperlipidemia | 600 mg/day (200 mg t.i.d.) | 3 months | Significant reduction | [9] | |
| Meta-analysis of fibrate studies | Varied | Varied | 36% | [6] |
Experimental Protocols
This compound (TTA)
Clinical Study in Patients with Type 2 Diabetes (NCT00605787) [1][10]
-
Objective: To conduct an exploratory study of the safety and effects of TTA in patients with type 2 diabetes mellitus.
-
Study Design: An open-labeled, single-group assignment study.
-
Participants: Sixteen male patients with type 2 diabetes, with fasting triacylglycerol levels between 2.0-10.0 mmol/L and a BMI of 25-40 kg/m ².
-
Intervention: 1 gram of TTA administered daily for 28 days.
-
Outcome Measures: Parameters of lipid metabolism (including triglycerides), glucose metabolism, and safety were measured.
Phase I Safety Study in Healthy Volunteers [2]
-
Objective: To describe the clinical, hematological, and biochemical safety of TTA.
-
Study Design: A randomized study.
-
Participants: Eighteen healthy male volunteers.
-
Intervention: Subjects were randomly assigned to three groups receiving 200 mg, 600 mg, or 1000 mg of TTA as a single oral dose for 7 consecutive days.
-
Outcome Measures: Safety was evaluated through adverse events, vital signs, and hematological and biochemical parameters. Efficacy was estimated by its effects on the plasma lipid profile.
Bezafibrate
Bezafibrate Infarction Prevention (BIP) Trial [5][11]
-
Objective: To evaluate the effect of bezafibrate on long-term mortality in patients with coronary artery disease, with a sub-analysis for patients with hypertriglyceridemia.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 3090 patients with a history of coronary artery disease. A subgroup of 458 patients had baseline triglyceride levels ≥200 mg/dL.
-
Intervention: Patients were randomized to receive either 400 mg of bezafibrate daily or a placebo.
-
Outcome Measures: The primary endpoint was fatal or non-fatal myocardial infarction or sudden death. Lipid profiles, including triglyceride levels, were also assessed. The long-term follow-up extended to 20 years for all-cause mortality.
Randomized Crossover Study in Hypertriglyceridemia [7][8]
-
Objective: To compare the efficacy and safety of pemafibrate (B1668597) with bezafibrate in patients with hypertriglyceridemia.
-
Study Design: A randomized, crossover study.
-
Participants: Sixty patients with fasting triglyceride levels ≥ 150 mg/dL.
-
Intervention: Patients were treated with bezafibrate 400 mg/day or pemafibrate 0.2 mg/day for 24 weeks, with a washout period between treatments.
-
Outcome Measures: The primary endpoint was the percent change from baseline in triglyceride levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for TTA and bezafibrate in regulating triglyceride metabolism and a generalized workflow for a clinical trial investigating a lipid-lowering agent.
Caption: Comparative signaling pathways of TTA and bezafibrate in triglyceride reduction.
Caption: Generalized workflow for a lipid-lowering clinical trial.
References
- 1. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and safety of this compound (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL | PLOS One [journals.plos.org]
- 4. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bezafibrate for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study [jstage.jst.go.jp]
- 8. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A therapeutic trial of bezafibrate on patients with hyperlipidemia with or without diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TTA in Treatment of Diabetes and Dyslipidemia [ctv.veeva.com]
- 11. Bezafibrate for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Tetradecylthioacetic Acid for PPAR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetradecylthioacetic acid (TTA) with other common Peroxisome Proliferator-Activated Receptor (PPAR) agonists. TTA is recognized as a pan-agonist, activating all three PPAR subtypes (α, δ, and γ), with a notable preference for PPARα and PPARδ. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to facilitate a clear understanding of TTA's specificity and performance.
Comparative Analysis of PPAR Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of TTA and other selective PPAR agonists for the human PPARα, PPARδ, and PPARγ subtypes. This data is derived from in vitro transactivation assays, a standard method for quantifying the functional potency of a ligand in activating its receptor. Lower EC50 values indicate higher potency.
| Compound | PPARα EC50 (nM) | PPARδ (β) EC50 (nM) | PPARγ EC50 (nM) | Primary Subtype Selectivity |
| This compound (TTA) | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | Pan-agonist (α and δ preference) |
| GW9578 | 50[1] | 2344.2[2] | 2818.4[2] | PPARα |
| GW0742 | 1100[2][3] | 1[2][3][4] | 2000[2][3] | PPARδ |
| GW7845 | >10000[2] | >10000[2] | 3500[5] | PPARγ |
| Fenofibrate | 30,000 | >100,000 | 300,000 | PPARα |
Note: While TTA is established as a pan-PPAR agonist, specific and directly comparable EC50 values from a single study across all three subtypes are not consistently reported in the available literature. It is generally accepted that TTA exhibits a preference for PPARα and PPARδ over PPARγ. Fenofibrate is another PPARα agonist included for comparison.
Experimental Protocols
PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).
a. Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293T, CV-1) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with three plasmids:
-
PPAR Expression Vector: Encodes the full-length human PPARα, PPARδ, or PPARγ protein.
-
Reporter Plasmid: Contains a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
Internal Control Plasmid: (e.g., encoding Renilla luciferase) to normalize for transfection efficiency.
-
-
Transfection is typically performed using a lipid-based transfection reagent.
b. Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing various concentrations of the test compound (e.g., TTA, GW9578) or a vehicle control (e.g., DMSO).
-
Cells are incubated with the compounds for another 24 hours.
c. Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
d. Data Analysis:
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
The EC50 value is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Ligand Binding Assay
This assay measures the affinity of a compound for a PPAR subtype by quantifying its ability to displace a known radiolabeled or fluorescently labeled ligand.
a. Preparation of Reagents:
-
Receptor: Purified recombinant ligand-binding domain (LBD) of human PPARα, PPARδ, or PPARγ.
-
Labeled Ligand (Tracer): A high-affinity ligand for the specific PPAR subtype that is labeled with a radioisotope (e.g., ³H) or a fluorescent probe.
-
Test Compound: Unlabeled compound (e.g., TTA) at various concentrations.
b. Binding Reaction:
-
The receptor, labeled ligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
The reaction is allowed to reach equilibrium.
c. Separation of Bound and Free Ligand:
-
The receptor-ligand complexes are separated from the unbound labeled ligand. This can be achieved through various methods, such as:
-
Filter binding assay: The reaction mixture is passed through a filter that retains the receptor-ligand complexes.
-
Scintillation Proximity Assay (SPA): The receptor is captured on beads that emit light when a radiolabeled ligand is bound.
-
d. Quantification:
-
The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
e. Data Analysis:
-
The percentage of specific binding of the labeled ligand is plotted against the log of the unlabeled test compound concentration.
-
The IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is determined.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: The PPAR signaling pathway, illustrating ligand activation and gene transcription.
Caption: Experimental workflow for a PPAR transactivation assay.
Caption: Logical workflow for assessing the comparative specificity of TTA.
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ligand-mediated regulation of peroxisome proliferator-activated receptor (PPAR) beta/delta: a comparative analysis of PPAR-selective agonists and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
TTA vs. natural fatty acids: a comparative metabolic flux analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Tetradecylthioacetic acid (TTA), a synthetic fatty acid analogue, and natural fatty acids. By examining experimental data from metabolic flux analyses and related assays, we aim to elucidate the distinct mechanisms by which these molecules influence cellular metabolism. This information is intended to support research and development efforts in metabolic diseases and related therapeutic areas.
Introduction
Natural fatty acids are fundamental to cellular function, serving as primary energy substrates, structural components of membranes, and signaling molecules. Their metabolism, primarily through mitochondrial β-oxidation, is tightly regulated to meet the cell's energetic demands. In contrast, this compound (TTA) is a synthetic 3-thia fatty acid that is not readily β-oxidized for energy production. Instead, its metabolic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. This guide delves into the comparative metabolic flux, offering a quantitative and mechanistic overview of their distinct actions.
Data Presentation
Table 1: Comparative Effects on Fatty Acid Oxidation in Rat Hepatocytes
| Treatment | Fatty Acid Substrate | Fold Increase in Oxidation (vs. Control) | Citation |
| TTA (100 mg, 24h) | [1-14C]palmitic acid (0.5 mM) | ~2-fold | [1] |
| TTA (100 mg, 24h) | [1-14C]oleic acid (0.5 mM) | ~2-fold | [1] |
Table 2: Effects of Natural Fatty Acids on Mitochondrial Respiration in Rat Liver Mitochondria
| Fatty Acid | Concentration | Effect on State 4 Respiration | Citation |
| Oleic acid | 0-70 nmol/mg protein | 4-fold stimulation | [2] |
Table 3: Comparative Effects on PPARα Activation in HepG2 Cells
| Compound | Effect on PPARα Transactivation | Citation |
| TTA | Pan-PPAR agonist (PPARα > PPARδ > PPARγ) | [3] |
| Palmitic acid | Inhibitory | [4] |
| Oleic acid | Increased | [4] |
| α-linolenic acid | Strongly increased | [4] |
| Arachidonic acid | Activates at low doses, represses at high doses | [4] |
| Eicosapentaenoic acid | Activates at low doses, represses at high doses | [4] |
| Docosahexaenoic acid | Activates at low doses, represses at high doses | [4] |
Signaling Pathways
The metabolic effects of TTA are predominantly driven by its function as a pan-PPAR agonist, with a preference for PPARα.[3] Activation of PPARs leads to the transcription of a suite of genes involved in fatty acid uptake, activation, and catabolism. Natural fatty acids, in addition to being substrates for metabolism, can also act as signaling molecules and ligands for PPARs, although with varying affinities and downstream effects compared to TTA.[4]
Experimental Protocols
Fatty Acid Oxidation in Isolated Hepatocytes
Objective: To quantify the rate of oxidation of radiolabeled fatty acids in hepatocytes treated with TTA or a control vehicle.
Methodology:
-
Hepatocyte Isolation: Hepatocytes are isolated from rats administered a single oral dose of 100 mg of TTA or a control vehicle 24 hours prior to the experiment.[1]
-
Cell Culture: Isolated hepatocytes are incubated in a suitable medium.
-
Radiolabeling: Cells are exposed to medium containing either [1-14C]palmitic acid or [1-14C]oleic acid (e.g., at a concentration of 0.5 mM).[1]
-
Incubation: The cells are incubated for a defined period to allow for the metabolism of the radiolabeled fatty acid.
-
Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO2 and acid-soluble products.
-
Data Analysis: The amount of radioactivity incorporated into the oxidation products is quantified and normalized to the total amount of cellular protein or DNA. The results are expressed as a fold change compared to the control group.
Seahorse XF Long Chain Fatty Acid Oxidation Stress Test
Objective: To measure the rate of mitochondrial respiration in response to long-chain fatty acids in real-time.
Methodology:
-
Cell Seeding: Cells (e.g., HepG2) are seeded in a Seahorse XF96 cell culture microplate and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with a substrate-limited medium (e.g., DMEM with no glucose, no glutamine, and supplemented with L-carnitine).
-
Substrate Injection: Palmitate-BSA conjugate is injected to provide the long-chain fatty acid substrate.
-
Mitochondrial Respiration Measurement: The oxygen consumption rate (OCR) is measured in real-time using the Seahorse XF Analyzer.
-
Inhibitor Injections: A series of inhibitors are injected to assess different parameters of mitochondrial function:
-
Etomoxir: To inhibit carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria.
-
Oligomycin: To inhibit ATP synthase (Complex V) and measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples the mitochondrial membrane and induces maximal respiration.
-
Rotenone and Antimycin A: To inhibit Complex I and Complex III, respectively, and shut down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Normalization and Analysis: OCR data is normalized to cell number, and various parameters of fatty acid oxidation are calculated.
PPARα Transactivation Assay
Objective: To quantify the activation of PPARα by TTA or natural fatty acids.
Methodology:
-
Cell Culture and Transfection: HepG2 cells are cultured and then transfected with two plasmids: one expressing the full-length human PPARα protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[4]
-
Compound Treatment: The transfected cells are treated with various concentrations of TTA or different natural fatty acids (e.g., palmitic acid, oleic acid).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn reflects the level of PPARα activation.
-
Data Analysis: Luminescence readings are normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. The results are expressed as fold activation over a vehicle control.
Conclusion
The comparative analysis of TTA and natural fatty acids reveals distinct metabolic paradigms. Natural fatty acids are primarily catabolized for energy, and their influence on gene expression is part of a complex regulatory network. TTA, by circumventing direct catabolism and potently activating PPARs, acts as a powerful modulator of lipid metabolism.[3] Specifically, TTA significantly enhances the oxidation of natural fatty acids like palmitic and oleic acid in hepatocytes.[1] This effect is driven by the upregulation of genes involved in fatty acid catabolism, a direct consequence of PPAR activation.
In contrast, the effects of natural fatty acids on PPARα are more varied, with some, like oleic acid, acting as activators and others, like palmitic acid, being inhibitory.[4] This differential activation contributes to their distinct physiological roles and pathological implications. The data presented in this guide underscores the importance of understanding these mechanistic differences for the development of targeted therapies for metabolic disorders. TTA's ability to promote fatty acid oxidation without contributing to the cellular energy pool makes it a unique pharmacological tool for manipulating lipid homeostasis. Further research employing comprehensive metabolic flux analysis will be crucial to fully delineate the intricate metabolic reprogramming induced by TTA in comparison to the diverse family of natural fatty acids.
References
- 1. Acylcarnitine formation and fatty acid oxidation in hepatocytes from rats treated with this compound (a 3-thia fatty acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible effects of fatty acids on respiration, oxidative phosphorylation, and heat production of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tetradecylthioacetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Tetradecylthioacetic acid (TTA), a compound utilized in various research applications. Adherence to these guidelines will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
Hazard Summary:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Hand Protection |
| General Hygiene |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of solid this compound and contaminated materials.
Step 1: Waste Collection
-
Carefully sweep up solid this compound, avoiding dust formation.[1]
-
Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1]
-
Also, collect any contaminated lab materials, such as pipette tips, gloves, and bench paper, and place them in the same waste container.
Step 2: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, cool, and dry area, away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[2]
Step 3: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other required institutional information.
-
Maintain a log of the waste generated, including the quantity and date of disposal.
Step 4: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1][3]
-
Do not empty into drains. [1]
-
It is the responsibility of the waste generator to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
For liquid waste containing TTA, consider absorbing it with an inert material before placing it in the hazardous waste container.
Experimental Workflow for Waste Generation
The generation of TTA waste typically occurs during in vitro or in vivo experiments. Understanding the workflow helps in identifying all potential sources of contamination.
TTA's Role in Cellular Signaling
This compound is known to act as a peroxisome proliferator-activated receptor (PPAR) alpha agonist. Its effects on cellular metabolism are mediated through the activation of this signaling pathway.
References
Personal protective equipment for handling Tetradecylthioacetic acid
Essential Safety and Handling Guide for Tetradecylthioacetic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound (TTA), including detailed operational and disposal plans.
Chemical Identity and Hazards
This compound (CAS No. 2921-20-2) is a synthetic fatty acid analog.[1][2] While it is utilized in research for its ability to modulate lipid metabolism, it is also classified as a hazardous chemical.[3][4][5][6] According to the 2012 OSHA Hazard Communication Standard, it is considered a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3] Therefore, strict adherence to safety protocols is mandatory.
Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) |
Data sourced from Fisher Scientific Safety Data Sheet.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[3] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To protect eyes from splashes and irritation.[3] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | To prevent inhalation and respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for the safe handling of this compound.
1. Preparation:
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[7]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves, clothing, or eyewear.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.
2. Handling and Use:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]
-
Prevent Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
No Consumption: Do not eat, drink, or smoke when using this product.[7]
-
Grounding: For larger quantities, ground/bond container and receiving equipment to prevent static discharge.[7]
3. Spill Management:
-
Small Spills: In case of a small spill, sweep up and shovel into suitable containers for disposal.[3]
-
Large Spills: For larger spills, utilize appropriate absorbent materials. Ensure the area is well-ventilated.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
4. First-Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[3]
-
Container Handling: Keep in suitable, closed containers for disposal.[3] Do not mix with other waste.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound prevents high fat diet induced adiposity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. genemedics.com [genemedics.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
